5,6-Epoxy-13-cis retinoic acid
Descripción
Propiedades
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHJLBAOLGBJZ-NJZIYGCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269399 | |
| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81444-57-7 | |
| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81444-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Epoxy-13-cis-retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5,6-Epoxy-13-cis Retinoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxy-13-cis retinoic acid is a biologically active metabolite of 13-cis-retinoic acid (isotretinoin), a widely used pharmaceutical for the treatment of severe acne.[1][2][3] This epoxide derivative is formed in vivo through the action of enzymes such as prostaglandin (B15479496) H (PGH) synthase and cytochrome P450 (CYP) enzymes.[1][4][5][6] As a metabolite of a prominent therapeutic agent, and a potential impurity in commercial preparations of isotretinoin (B22099), understanding the structure, properties, and biological activity of this compound is of significant interest to researchers in pharmacology, toxicology, and drug development.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical and physical properties, biological activities, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is characterized by the presence of an epoxide ring at the 5 and 6 positions of the cyclohexenyl ring of the parent 13-cis-retinoic acid molecule.
Chemical Structure:
-
IUPAC Name: (2Z,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-6-yl]nona-2,4,6,8-tetraenoic acid[7][8]
-
CAS Number: 81444-57-7[1]
-
Molecular Formula: C₂₀H₂₈O₃[1]
-
Molecular Weight: 316.4 g/mol [1]
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is presented in Table 1. Data for this specific isomer is limited, and some properties are inferred from data on related retinoid compounds.
| Property | Value | Source |
| Melting Point | 176-178 °C | |
| Solubility | Slightly soluble in methanol. | [1] |
| Stability | Light sensitive. Stable for ≥ 2 years at -80°C. | [1] |
| Appearance | Solid. | [1] |
Table 1: Physicochemical Properties of this compound
Biological Properties and Signaling Pathways
This compound is recognized as a metabolite of 13-cis-retinoic acid and has demonstrated biological activity, including the ability to inhibit the growth of certain cancer cell lines.[2] The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[9]
Signaling Pathway
Retinoids regulate gene expression by binding to RAR/RXR heterodimers.[9] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[9] While the specific binding affinities of this compound to RAR and RXR subtypes have not been extensively characterized, its structural similarity to other active retinoids suggests it likely participates in this signaling pathway.
Caption: General Retinoid Signaling Pathway.
Experimental Protocols
Synthesis and Purification
Enzymatic Synthesis: this compound can be generated in vitro from 13-cis-retinoic acid using prostaglandin H (PGH) synthase.[4][6]
Workflow for Enzymatic Synthesis and Purification:
Caption: Enzymatic Synthesis and Purification Workflow.
Purification by High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the separation and purification of retinoids.[4]
-
Column: A C18 reverse-phase column is typically used.[10]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is commonly employed.[10]
-
Detection: UV detection at a wavelength of approximately 350 nm is suitable for retinoids.
Biological Assays
Cell Viability/Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential therapeutic compounds.[11][12][13][14]
General MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Workflow for MTT Assay:
Caption: MTT Assay Workflow.
Analytical Characterization
Detailed analytical data for this compound is not extensively published. However, the following techniques are essential for its characterization.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For retinoic acid derivatives, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. The fragmentation pattern would likely involve losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the polyene chain.
Conclusion
This compound is an important metabolite of isotretinoin with demonstrated biological activity. While there is a foundational understanding of its structure and general biological role, this technical guide highlights the need for further research to fully elucidate its physicochemical properties, specific biological functions, and detailed mechanisms of action. The provided generalized experimental protocols offer a starting point for researchers to further investigate this intriguing retinoid. The continued study of this and other retinoid metabolites is crucial for a comprehensive understanding of retinoid biology and pharmacology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 81444-57-7 | FE22755 [biosynth.com]
- 3. This compound | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Hydroperoxide-dependent cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free radical oxidation of (E)-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 10. jfda-online.com [jfda-online.com]
- 11. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Synthesis of 5,6-Epoxy-13-cis-retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,6-Epoxy-13-cis-retinoic acid, a significant metabolite of 13-cis-retinoic acid (isotretinoin). This document outlines the chemical properties, a plausible synthetic pathway via epoxidation, and methods for purification and characterization. Additionally, it details the biological context of this compound by illustrating the retinoic acid signaling pathway. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
5,6-Epoxy-13-cis-retinoic acid is a metabolite of the widely used dermatological drug, 13-cis-retinoic acid. It is also found as a potential impurity in commercial preparations of isotretinoin.[1] The formation of this epoxide can occur in vivo through metabolic pathways and ex vivo as a degradation product, particularly upon exposure to light and atmospheric oxygen.[1] Understanding the synthesis and properties of this compound is crucial for the development of stable formulations of 13-cis-retinoic acid and for studying its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Epoxy-13-cis-retinoic acid is presented in Table 1. This data has been compiled from commercially available reference standards.
Table 1: Physicochemical Properties of 5,6-Epoxy-13-cis-retinoic Acid
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₈O₃ | [2][3] |
| Molecular Weight | 316.43 g/mol | [3][4] |
| CAS Number | 81444-57-7 | [2][3] |
| Appearance | Solid | [2] |
| Purity | ≥95% to 98% (commercial standards) | [2][3] |
| Solubility | Slightly soluble in methanol | [2] |
| Storage | -20°C to -80°C | [2] |
Synthesis of 5,6-Epoxy-13-cis-retinoic Acid
General Experimental Protocol: Epoxidation with m-CPBA
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield and purity.
Materials:
-
13-cis-retinoic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, purified)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolution: Dissolve 13-cis-retinoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (argon or nitrogen). The flask should be protected from light.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of purified m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of 13-cis-retinoic acid. The slow addition is crucial to control the reaction temperature and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 5,6-Epoxy-13-cis-retinoic acid can be purified using high-performance liquid chromatography (HPLC).
Generalized HPLC Purification Protocol:
-
Column: A reverse-phase C18 column is suitable for the separation of retinoids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier such as phosphoric acid or formic acid (for MS compatibility) can be employed.
-
Detection: UV detection at a wavelength of approximately 340-350 nm is appropriate for retinoids.
The fractions containing the purified product should be collected, and the solvent removed under reduced pressure.
Characterization Data
Detailed spectroscopic data for 5,6-Epoxy-13-cis-retinoic acid is not widely published. Table 2 provides a placeholder for the expected analytical data. For comparison, the known ¹H and ¹³C NMR data for the starting material, 13-cis-retinoic acid, are available in public databases.
Table 2: Analytical Characterization Data for 5,6-Epoxy-13-cis-retinoic Acid
| Analysis | Expected Observations |
| ¹H NMR | Disappearance of the vinyl protons at the 5 and 6 positions. Appearance of new signals corresponding to the protons on the epoxide ring. |
| ¹³C NMR | Disappearance of the sp² carbon signals for C5 and C6. Appearance of new signals for the sp³ carbons of the epoxide. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated molecular weight of 316.2038 (for C₂₀H₂₈O₃). |
Biological Context: Retinoic Acid Signaling Pathway
5,6-Epoxy-13-cis-retinoic acid, as a metabolite of 13-cis-retinoic acid, is relevant to the broader context of retinoic acid signaling. Retinoic acid plays a critical role in cellular differentiation, proliferation, and apoptosis by acting as a ligand for nuclear receptors.
The following diagram illustrates the general retinoic acid signaling pathway.
Caption: General overview of the retinoic acid signaling pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of 5,6-Epoxy-13-cis-retinoic acid.
Caption: Workflow for the synthesis and purification of 5,6-Epoxy-13-cis-retinoic acid.
Conclusion
References
An In-Depth Technical Guide to 5,6-Epoxy-13-cis-retinoic acid: Discovery, History, and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxy-13-cis-retinoic acid is a metabolite of the widely known dermatological and oncological therapeutic agent, 13-cis-retinoic acid (isotretinoin). While the parent compound has been the subject of extensive research, its metabolites, including the 5,6-epoxy derivative, are less comprehensively understood. This technical guide provides a detailed overview of the discovery, history, synthesis, and biological activity of 5,6-Epoxy-13-cis-retinoic acid, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Discovery and History
The discovery of 5,6-epoxy-retinoic acid is rooted in the broader investigation of retinoic acid metabolism. Initially identified as a biologically active metabolite of all-trans-retinoic acid, the 5,6-epoxy form was later understood to be a product of both endogenous and synthetic retinoid metabolism.
Subsequent research into the metabolism of 13-cis-retinoic acid revealed the formation of its own set of metabolites, including 5,6-Epoxy-13-cis-retinoic acid. This metabolite can be formed through the cooxidation of 13-cis-retinoic acid by prostaglandin (B15479496) H synthase in the presence of hydroperoxides or peroxyl radicals[1][2][3][4]. It has also been identified as a potential impurity in commercial preparations of isotretinoin[1][4].
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 81444-57-7 | [1][4][5][6] |
| Molecular Formula | C₂₀H₂₈O₃ | [1][4][5][6] |
| Molecular Weight | 316.43 g/mol | [5][6] |
| Synonyms | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid, 5,6-epoxy-13-cis RA | [1][4][5] |
Synthesis and Characterization
The synthesis of 5,6-Epoxy-13-cis-retinoic acid can be achieved through the enzymatic action of prostaglandin H synthase on its precursor, 13-cis-retinoic acid. The following provides a generalized experimental workflow for its synthesis and purification.
Experimental Workflow: Synthesis and Purification
Caption: Generalized workflow for the synthesis and purification of 5,6-Epoxy-13-cis-retinoic acid.
Detailed Methodologies
Synthesis via Prostaglandin H Synthase Cooxidation:
-
Materials: 13-cis-retinoic acid, ram seminal vesicle microsomes (as a source of prostaglandin H synthase), hydroperoxide (e.g., H₂O₂, 13-hydroperoxy-9-cis-11-trans-octadecadienoic acid), reaction buffer.
-
Procedure:
-
Incubate 13-cis-retinoic acid with ram seminal vesicle microsomes in a suitable buffer.
-
Initiate the reaction by adding a hydroperoxide.
-
Monitor the reaction by measuring oxygen consumption or by UV spectroscopy to observe changes in the retinoid absorption spectrum[2].
-
Stop the reaction at a designated time point.
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Extract the reaction mixture with an organic solvent (e.g., diethyl ether) at a controlled pH[7]. Dry the organic phase and reconstitute the residue in the HPLC mobile phase.
-
HPLC System: A reversed-phase HPLC system is typically used[7].
-
Column: A C18 column is a common choice for separating retinoid isomers and metabolites.
-
Mobile Phase: A gradient of solvents, such as methanol/water with an ammonium (B1175870) acetate (B1210297) buffer, is often employed to achieve separation[8][9].
-
Detection: UV detection at a wavelength around 350-365 nm is suitable for retinoids[7].
-
Fraction Collection: Collect the fraction corresponding to the elution time of 5,6-Epoxy-13-cis-retinoic acid, as determined by comparison to a standard or by further analysis.
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the purified compound by determining its molecular weight and fragmentation pattern using techniques like LC-MS/MS[10].
-
UV Spectroscopy: The UV absorption spectrum can help to confirm the presence of the retinoid chromophore.
Biological Activity and Signaling Pathway
Retinoids exert their biological effects primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating gene transcription.
Retinoid Signaling Pathway
Caption: Simplified diagram of the canonical retinoid signaling pathway.
Quantitative Biological Activity Data
The following table summarizes the half-maximal effective concentrations (EC₅₀) for the activation of RAR isotypes by all-trans-5,6-epoxy-retinoic acid and, for comparison, 13-cis-retinoic acid.
| Compound | RARα EC₅₀ (nM) | RARβ EC₅₀ (nM) | RARγ EC₅₀ (nM) | Reference |
| all-trans-5,6-Epoxy-retinoic acid | 77 | 35 | 4 | [11] |
| 13-cis-retinoic acid | 124 | 47 | 36 | [11] |
These data indicate that all-trans-5,6-epoxy-retinoic acid is a potent activator of all three RAR isotypes, with a particularly high affinity for RARγ. While direct data for the 13-cis-epoxy isomer is lacking, it is plausible that it also functions as an RAR agonist, though its specific activity profile may differ.
Experimental Protocols for Biological Assays
RAR Transactivation Assay
This assay measures the ability of a compound to activate gene transcription through a specific RAR isotype.
Experimental Workflow: RAR Transactivation Assay
Caption: Workflow for a luciferase-based RAR transactivation assay.
Detailed Methodology:
-
Cell Culture: Maintain a suitable host cell line, such as COS-7 or HEK293T, in appropriate culture conditions.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the coding sequence for a specific human RAR isotype (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.
-
-
Treatment: After allowing for protein expression, treat the transfected cells with varying concentrations of 5,6-Epoxy-13-cis-retinoic acid for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., all-trans-retinoic acid).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the concentration of the test compound and fit the data to a dose-response curve to determine the EC₅₀ value[11].
Conclusion
5,6-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid with the potential to contribute to the overall biological activity of its parent compound. While direct quantitative data on its interaction with retinoic acid receptors are still emerging, the available information on the related all-trans isomer suggests that it is likely a potent agonist of RARs. Further research is needed to fully elucidate the specific role of 5,6-Epoxy-13-cis-retinoic acid in the complex signaling network of retinoids and its potential implications for drug development and therapy. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this and other retinoid metabolites.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroperoxide-dependent cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound | 81444-57-7 | FE22755 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Presence and Analysis of 5,6-Epoxyretinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Epoxyretinoic acid (5,6-ERA) is a metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A. While its endogenous presence has been confirmed in several mammalian tissues, its physiological significance and specific signaling pathways remain less understood compared to its parent compound. This technical guide provides a comprehensive overview of the current knowledge on the endogenous occurrence of 5,6-ERA, detailed methodologies for its extraction and quantification, and a discussion of its known biological activities and metabolic fate. This document is intended to serve as a valuable resource for researchers in the fields of retinoid biology, pharmacology, and drug development.
Endogenous Presence of 5,6-Epoxyretinoic Acid
5,6-Epoxyretinoic acid has been identified as a naturally occurring metabolite of retinoic acid in various rat tissues. Initial studies using radiolabeled retinoic acid demonstrated the formation of 5,6-ERA in the small intestine, kidney, liver, testes, and serum, particularly in vitamin A-deficient rats.[1][2][3] However, the levels of 5,6-epoxy[3H]retinoic acid were not detectable in the mucosa, liver, or serum of rats repleted with retinoic acid three hours after administration of [3H]retinoic acid, suggesting that its formation and/or stability may be dependent on vitamin A status.[2]
The enzyme system responsible for the conversion of all-trans-retinoic acid to 5,6-ERA is found in highest concentrations in the kidney, followed by the intestine, liver, and spleen.[4] This enzymatic reaction requires molecular oxygen, magnesium ions, ATP, and NADPH and is localized in the mitochondrial and microsomal fractions.[4]
Quantitative Data
To date, there is a notable scarcity of specific quantitative data on the endogenous concentrations of 5,6-ERA in various tissues under normal physiological conditions. Most studies have been qualitative or semi-quantitative, relying on the detection of radiolabeled metabolites. The table below summarizes the tissues in which endogenous 5,6-ERA has been detected.
| Tissue | Species | Condition | Method of Detection | Reference |
| Small Intestine | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [1][2][3] |
| Kidney | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [2] |
| Liver | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [2] |
| Testes | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [2] |
| Serum | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [2] |
Experimental Protocols
Synthesis of 5,6-Epoxyretinoic Acid Standard
A crucial prerequisite for accurate quantification is the availability of a pure analytical standard. 5,6-Epoxyretinoic acid can be synthesized from all-trans-retinoic acid.[1] This synthetic standard is essential for method development, calibration curves, and validation.
Tissue Extraction and Sample Preparation
The following protocol is a recommended starting point for the extraction of 5,6-ERA from tissue samples, adapted from established methods for other retinoids.[5][6][7]
-
Homogenization: Tissue samples (10-50 mg) should be homogenized in a suitable buffer, for example, a phosphate (B84403) buffer, on ice to minimize degradation.
-
Saponification (Optional): To hydrolyze retinyl esters and release esterified retinoids, an equal volume of 1 M ethanolic potassium hydroxide (B78521) can be added, followed by incubation at room temperature for 1-2 hours. This step should be evaluated for its effect on 5,6-ERA stability.
-
Liquid-Liquid Extraction:
-
Add a known amount of a suitable internal standard (e.g., a deuterated or 13C-labeled 5,6-ERA, if available, or a structurally similar retinoid).
-
Extract the homogenate with a mixture of organic solvents. A common choice is a hexane/ethyl acetate (B1210297) mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) phase.
-
Repeat the extraction process two more times to ensure complete recovery.
-
-
Drying and Reconstitution:
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the mobile phase used for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of retinoids.
-
Chromatography: A reverse-phase C18 column is typically used for the separation of retinoids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) is recommended.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for 5,6-ERA and the internal standard need to be optimized. For 5,6-ERA (molecular weight 316.44 g/mol ), the protonated molecule [M+H]+ at m/z 317.2 would be a likely precursor ion.
Biological Activity and Signaling Pathways
Biological Activity
Studies have indicated that the biological activity of all-trans-5,6-epoxyretinoic acid is significantly lower than that of all-trans-retinoic acid. In a growth promotion assay using vitamin A-deficient rats, 5,6-ERA was found to be only 0.5% as active as atRA.[8] However, in in vitro tests on 3T12 cells, 5,6-epoxyretinoids showed activity comparable to the parent retinoids in enhancing cell adhesion.[9]
Metabolism and Excretion
The primary metabolic pathway for 5,6-ERA in vivo appears to be glucuronidation. The major metabolite identified in the small intestinal mucosa of rats administered with 5,6-epoxy[3H]-retinoic acid is 5,6-epoxyretinoyl-beta-glucuronide.[10] This conversion is catalyzed by UDP-glucuronosyltransferases in the liver microsomes.[10] The metabolism of 5,6-ERA is reportedly more rapid than that of retinoic acid.[10]
Signaling Pathways
The direct interaction of 5,6-ERA with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the primary mediators of retinoic acid signaling, has not been extensively characterized. Given its structural similarity to atRA, it is plausible that 5,6-ERA may interact with these receptors, albeit with potentially different affinity and transactivation capacity. However, there is currently a lack of direct evidence to support a distinct signaling pathway for 5,6-ERA. The significantly lower biological activity observed in some assays suggests it may be a weak agonist or even an antagonist of RARs. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by 5,6-ERA.
Visualizations
Conclusion and Future Directions
5,6-Epoxyretinoic acid is an established endogenous metabolite of retinoic acid, yet its physiological role remains largely enigmatic. The lack of robust quantitative data and specific analytical methods has hindered progress in understanding its significance. Future research should focus on developing and validating sensitive LC-MS/MS methods for the routine quantification of 5,6-ERA in various biological matrices. This will be crucial for determining its physiological concentration range and how it is modulated in health and disease. Furthermore, detailed studies are needed to investigate its interaction with nuclear receptors and to identify any unique signaling pathways it may regulate. A deeper understanding of 5,6-ERA could unveil novel aspects of retinoid biology and potentially open new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
- 8. The biological activity of 5,6-epoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6-Epoxy-13-cis-retinoic acid (CAS: 81444-57-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Epoxy-13-cis-retinoic acid, a significant metabolite of the widely used dermatological and oncological drug, 13-cis-retinoic acid (isotretinoin). This document consolidates available data on its chemical properties, biological activities, and metabolic pathways. It is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development, offering insights into the synthesis, analysis, and potential biological roles of this retinoid derivative. While quantitative data on its biological activity remains limited in publicly accessible literature, this guide outlines established experimental protocols and theoretical frameworks for its further investigation.
Introduction
5,6-Epoxy-13-cis-retinoic acid (CAS: 81444-57-7) is a metabolite of 13-cis-retinoic acid, a retinoid extensively used in the treatment of severe acne and certain cancers.[1][2] Its formation occurs through the cooxidation of 13-cis-retinoic acid by prostaglandin (B15479496) H synthase in the presence of hydroperoxides or peroxyl radicals.[1] This compound is also recognized as a potential impurity in commercial preparations of isotretinoin.[1] Understanding the chemical and biological characteristics of this metabolite is crucial for a complete comprehension of the pharmacology and toxicology of its parent compound. This guide aims to provide a detailed technical summary of the current knowledge on 5,6-Epoxy-13-cis-retinoic acid.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5,6-Epoxy-13-cis-retinoic acid is presented in Table 1. This data is essential for its synthesis, purification, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 81444-57-7 | [1] |
| Molecular Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.4 g/mol | [1] |
| Formal Name | 5,6-epoxy-5,6-dihydro-13-cis-retinoic acid | [1] |
| Synonyms | 5,6-epoxy-13-cis RA | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in methanol (B129727) (sonication may be required) | [1] |
| Storage | -80°C | [1] |
| Stability | ≥ 2 years at -80°C | [1] |
| Purity (commercial) | ≥95% | [1] |
Metabolism and Biosynthesis
The primary route of formation for 5,6-Epoxy-13-cis-retinoic acid is the enzymatic cooxidation of its parent compound, 13-cis-retinoic acid.
Prostaglandin H Synthase-Mediated Cooxidation
Prostaglandin H (PGH) synthase, an enzyme with both cyclooxygenase and peroxidase activity, catalyzes the formation of 5,6-Epoxy-13-cis-retinoic acid from 13-cis-retinoic acid in the presence of hydroperoxides (e.g., H₂O₂) or peroxyl radicals.[1] This process involves a free radical mechanism.[3]
Biological Activity
The biological activity of 5,6-Epoxy-13-cis-retinoic acid is an area of ongoing research. Available data suggests it may play a role in mediating some of the effects of its parent compound.
Interaction with Retinoic Acid Receptors (RARs)
Like other retinoids, 5,6-Epoxy-13-cis-retinoic acid is believed to exert its biological effects through interaction with nuclear retinoic acid receptors (RARs), which are ligand-activated transcription factors.[2] There are three subtypes of RARs: RARα, RARβ, and RARγ.[4] Upon binding, the ligand-receptor complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) on target genes, thereby modulating their transcription.
Anti-proliferative Effects
| Cell Line | Cancer Type | IC₅₀ (µM) of 13-cis-retinoic acid | Reference(s) |
| KKU-100 | Cholangiocarcinoma | 9.33 ± 7.53 (48h) | [5] |
| KKU-213B | Cholangiocarcinoma | 6.66 ± 5.11 (48h) | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 5,6-Epoxy-13-cis-retinoic acid are not extensively published. The following sections provide generalized methodologies based on established chemical and biological techniques.
Synthesis and Purification
A plausible synthetic route to 5,6-Epoxy-13-cis-retinoic acid is the epoxidation of 13-cis-retinoic acid using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Methodology:
-
Dissolution: Dissolve 13-cis-retinoic acid in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Epoxidation: Cool the solution in an ice bath and add m-CPBA portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product can be purified using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column.[6]
Cell Viability Assay (T47D Cells)
The anti-proliferative effects on T47D cells can be assessed using a variety of cell viability assays.
Methodology (SRB Assay):
-
Cell Seeding: Seed T47D cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 5,6-Epoxy-13-cis-retinoic acid for a specified duration (e.g., 48 hours).
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of viable cells.[5]
Analytical Characterization
While specific spectral data for 5,6-Epoxy-13-cis-retinoic acid is not widely published, the following techniques are standard for the characterization of retinoids.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, which aids in structure elucidation.
-
High-Performance Liquid Chromatography (HPLC): Used for purification and to determine the purity of the compound.
Conclusion
5,6-Epoxy-13-cis-retinoic acid is a key metabolite of 13-cis-retinoic acid with potential biological activities, including anti-proliferative effects. This technical guide has summarized the available information on its chemical properties, metabolism, and biological role. Further research is warranted to fully elucidate its pharmacological profile, including quantitative measures of its interaction with RARs and its specific effects on gene expression. The experimental frameworks provided herein offer a starting point for such investigations, which will be crucial for a more complete understanding of the in vivo effects of 13-cis-retinoic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5,6-Epoxy-13-cis retinoic acid | 81444-57-7 | FE22755 [biosynth.com]
- 3. 5,6-Epoxyretinoic acid | C20H28O3 | CID 92854578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 13-cis Retinoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Pivotal Role of 5,6-Epoxy-13-cis-Retinoic Acid in Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxy-13-cis-retinoic acid is a biologically active metabolite of 13-cis-retinoic acid, also known as isotretinoin, a well-known therapeutic agent.[1] While often considered a catabolic product of all-trans-retinoic acid (ATRA), this epoxide derivative exhibits significant biological activity, primarily through its interaction with nuclear retinoic acid receptors (RARs).[2][3] This technical guide delves into the intricate role of 5,6-Epoxy-13-cis-retinoic acid in cellular differentiation, providing a comprehensive overview of its mechanism of action, relevant signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Mechanism of Action: A Transcriptional Regulator
Similar to other retinoids, 5,6-Epoxy-13-cis-retinoic acid exerts its effects by modulating gene expression. It functions as a ligand for the retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily of transcription factors.[3] Upon binding, it induces a conformational change in the RAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This RAR/coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby activating or repressing their transcription.[4]
Signaling Pathways
The primary signaling pathway for 5,6-Epoxy-13-cis-retinoic acid involves its interaction with RARs, which form heterodimers with retinoid X receptors (RXRs). This RAR/RXR heterodimer is the functional unit that binds to RAREs and regulates gene expression. The downstream effects are cell-type specific and depend on the complement of co-regulators and the chromatin landscape.
Figure 1: RAR/RXR Signaling Pathway for 5,6-Epoxy-13-cis-Retinoic Acid.
Quantitative Data on Biological Activity
While comprehensive dose-response data for 5,6-Epoxy-13-cis-retinoic acid is limited, studies on its closely related isomer, all-trans-5,6-epoxy retinoic acid, provide valuable insights into its potency. The following table summarizes the half-maximal effective concentrations (EC50) for the activation of different RAR isotypes.
| Retinoid | RARα (EC50, nM) | RARβ (EC50, nM) | RARγ (EC50, nM) |
| all-trans-5,6-epoxy Retinoic Acid | 77 | 35 | 4 |
| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |
Table 1: Comparative EC50 values of all-trans-5,6-epoxy retinoic acid and ATRA for RAR isotypes. Data extracted from Idres et al. (2002).[3]
These data indicate that all-trans-5,6-epoxy retinoic acid is a potent agonist of all three RAR isotypes, with a particularly high affinity for RARγ.[3] This suggests that 5,6-Epoxy-13-cis-retinoic acid is likely to have significant biological effects at nanomolar concentrations.
Role in Cellular Differentiation
5,6-Epoxy-13-cis-retinoic acid, through the activation of RARs, can influence the differentiation of various cell types, including neuronal and epithelial cells.
Neuronal Differentiation
Retinoids are well-established inducers of neuronal differentiation in various stem cell models, such as the P19 embryonal carcinoma cell line. The general workflow for inducing neuronal differentiation using a retinoid like 5,6-Epoxy-13-cis-retinoic acid is depicted below.
Figure 2: General workflow for retinoid-induced neuronal differentiation.
Epithelial-Mesenchymal Transition (EMT)
Retinoids have been shown to play a role in regulating epithelial-mesenchymal transition (EMT), a process critical in development and cancer progression. While specific data for 5,6-Epoxy-13-cis-retinoic acid is scarce, all-trans-retinoic acid has been demonstrated to reverse EMT in some cancer cell lines. This effect is often associated with the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., Vimentin, N-cadherin).
Experimental Protocols
Neuronal Differentiation of P19 Cells
This protocol is adapted from standard methods for retinoid-induced neuronal differentiation of P19 embryonal carcinoma cells.
Materials:
-
P19 embryonal carcinoma cells
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS)
-
Bacteriological-grade petri dishes
-
Tissue culture-treated plates
-
5,6-Epoxy-13-cis-retinoic acid stock solution (in DMSO)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Maintain P19 cells in α-MEM with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Induction of Differentiation:
-
Trypsinize sub-confluent P19 cells and resuspend in α-MEM with 5% FBS.
-
Plate 1 x 10^6 cells onto a 100 mm bacteriological-grade petri dish.
-
Add 5,6-Epoxy-13-cis-retinoic acid to a final concentration of 0.1-1 µM.
-
Culture for 4 days to allow the formation of embryoid bodies (EBs).
-
-
Plating of Embryoid Bodies:
-
Collect the EBs and wash with PBS.
-
Partially dissociate the EBs with a brief trypsinization.
-
Plate the dissociated EBs onto tissue culture-treated plates in α-MEM with 10% FBS.
-
-
Maturation:
-
Culture the cells for an additional 4-10 days, changing the medium every 2 days.
-
Observe the outgrowth of neuronal-like cells with distinct axons and dendrites.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the general steps for quantifying the expression of differentiation markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., HoxA1, Btg2, Nestin, β-III tubulin) and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from control and treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Flow Cytometry for Cell Surface Marker Analysis
This protocol provides a general framework for analyzing the expression of cell surface markers associated with different stages of differentiation.
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibodies against cell surface markers (e.g., SSEA-1 for undifferentiated cells, NCAM for neuronal progenitors)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Incubate the cells with the fluorochrome-conjugated primary antibody on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the marker of interest.
-
Conclusion
5,6-Epoxy-13-cis-retinoic acid is a potent, biologically active metabolite of 13-cis-retinoic acid that plays a significant role in regulating cellular differentiation. Its mechanism of action through the RAR/RXR signaling pathway highlights its potential as a modulator of gene expression and cell fate. While further research is needed to fully elucidate its specific downstream targets and to generate comprehensive quantitative data on its effects, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing retinoid. The continued investigation into the nuanced activities of retinoid metabolites like 5,6-Epoxy-13-cis-retinoic acid will undoubtedly contribute to a deeper understanding of cellular differentiation and may lead to the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to the cGAS-STING Pathway: A Core Mediator of Innate Immunity and a Target for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. We will explore its core mechanism, its dichotomous role in cancer, and the application of STING agonists as a promising cancer immunotherapy strategy. This guide includes detailed experimental protocols and quantitative data to support researchers in this field.
Introduction to the cGAS-STING Pathway
The cGAS-STING pathway is a crucial signaling cascade that detects the presence of cytosolic DNA, a hallmark of cellular damage or infection, and in response, triggers the expression of inflammatory genes.[1] This pathway is integral to the innate immune system's ability to recognize and respond to viral and bacterial infections, as well as to cellular stress signals such as those present in the tumor microenvironment.[1][2]
The core mechanism is initiated by the enzyme cGAS, which acts as a cytosolic DNA sensor.[3] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP).[4] This cGAMP molecule then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[2] This binding event triggers a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[2][5]
In the Golgi, STING serves as a scaffold to recruit and activate downstream signaling components, most notably the TANK-binding kinase 1 (TBK1).[2][6] TBK1 then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][4]
The Dual Role of cGAS-STING in Cancer
The cGAS-STING pathway plays a complex and often contradictory role in cancer. On one hand, its activation can be a potent anti-tumor mechanism. In the early stages of neoplasia, the pathway can act as a tumor suppressor by inducing senescence in cancer cells.[7] Tumor-derived cGAMP can also activate the pathway in antigen-presenting cells (APCs), leading to the priming of anti-tumor T cells and subsequent tumor clearance.[3]
Conversely, chronic activation of the STING pathway can, in some contexts, promote tumorigenesis.[3] The sustained production of inflammatory cytokines can create a tumor-promoting microenvironment. The specific outcome of STING activation appears to be dependent on the tumor type, the immune status of the host, and the specific cell type in which the pathway is activated.[2]
STING Agonists in Cancer Immunotherapy
The ability of the cGAS-STING pathway to stimulate a potent anti-tumor immune response has made it an attractive target for cancer immunotherapy.[8] STING agonists, molecules designed to activate the pathway, have shown significant promise in preclinical models and are now being evaluated in clinical trials.[9][10] These agonists work by mimicking the natural ligand of STING, 2'3'-cGAMP, thereby amplifying the immune response against tumors.[9]
One of the key therapeutic strategies is the combination of STING agonists with other immunotherapies, such as immune checkpoint inhibitors (ICIs).[11] Preclinical studies have shown that STING agonists can increase the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment and upregulate the expression of PD-L1 on cancer cells, potentially sensitizing "cold" tumors to ICI therapy.[12][13]
Quantitative Data on STING Agonist Efficacy
The following tables summarize preclinical data on the efficacy of various STING agonists in different cancer models.
Table 1: In Vivo Efficacy of STING Agonists in Syngeneic Mouse Cancer Models
| STING Agonist | Cancer Model | Administration Route | Key Findings | Reference |
| c-di-GMP | B16 Melanoma | Intratumoral | Increased tumor-specific CD8+ T cell infiltration; Potentiated efficacy of anti-CTLA-4 and anti-PD-1 antibodies. | [8] |
| 2'3'-cGAMP | 4T1 Breast Cancer | Intratumoral | Induced tumor regression and systemic anti-tumor immunity. | [13] |
| diABZI | CT26 Colon Carcinoma | Intravenous | Conferred potent anti-tumor activity and induced immunological memory. | [14] |
| MK-1454 | Head and Neck Squamous Cell Carcinoma | Intratumoral | Showed acceptable safety and preliminary anti-tumor activity in a Phase 1 trial. | [10] |
Table 2: Immunomodulatory Effects of STING Agonists in Preclinical Models
| STING Agonist | Cell Type / Model | Outcome Measure | Result | Reference |
| cGAMP | Mouse Dendritic Cells | Type I IFN Production | Significant increase in IFN-β mRNA and protein levels. | [8] |
| ADU-S100 (MIW815) | Human PBMCs | Cytokine Release | Dose-dependent increase in IFN-α, TNF-α, and IL-6. | [10] |
| diABZI | C57Bl/6 Mice (in vivo) | Draining Lymph Node Cell Populations | Increased total lymph node cells, particularly cDC1 and neutrophils, at 24h post-treatment. | [14] |
| HG-381 | Preclinical Models | Immune Response | Induced a strong immune response, leading to the production of type I interferons and other cytokines that can suppress tumor growth. | [9] |
Methodologies for Studying the cGAS-STING Pathway
Detailed experimental protocols are essential for accurately investigating the cGAS-STING pathway. Below are methodologies for key experiments.
In Vitro Activation of the cGAS-STING Pathway
This protocol describes how to activate the cGAS-STING pathway in cultured cells using nucleic acid transfection.[15][16]
Materials:
-
Murine or human cell lines (e.g., MEFs, THP-1)
-
Synthetic single-stranded DNA (ssDNA) oligonucleotides (e.g., 80 bp sense and antisense strands)[16]
-
Annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Transfection reagent (e.g., Lipofectamine, jetPRIME®)
-
Opti-MEM reduced-serum medium
-
Complete cell culture medium
Procedure:
-
dsDNA Probe Preparation:
-
Resuspend sense and antisense ssDNA oligos in annealing buffer to a final concentration of 100 µM.
-
Mix equal volumes of the sense and antisense oligos.
-
Anneal the oligos by heating to 95°C for 5 minutes, then slowly cooling to room temperature.
-
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 60-70% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute 1 µg of the annealed dsDNA probe in 100 µL of Opti-MEM.
-
In a separate tube, add 4 µL of jetPRIME® reagent to 100 µL of Opti-MEM.
-
Combine the diluted DNA and the diluted transfection reagent, vortex for 1 second, and incubate for 10 minutes at room temperature.
-
Add the 200 µL mixture dropwise to the cells in 1 mL of complete medium.
-
Incubate the plates at 37°C with 5% CO2 for the desired time (e.g., 6 hours).
-
-
Analysis:
Western Blot Analysis of STING Pathway Activation
This protocol details the detection of key phosphorylated proteins in the STING pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-p-IRF3, anti-STING, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Analysis of STING Agonist Delivery and Cellular Uptake
This protocol allows for the tracking of STING agonist delivery to specific immune cell populations in vivo.
Materials:
-
STING agonist encapsulated in a labeled lipid nanoparticle (LNP) (e.g., with a fluorescent dye like DiD)
-
Mice (e.g., C57BL/6)
-
Antibodies for flow cytometry (e.g., anti-CD45.2, anti-CD11b, anti-F4/80)
-
Fixation and permeabilization kit for intracellular staining
-
Flow cytometer
Procedure:
-
In Vivo Administration:
-
Intravenously inject mice with the labeled STING-LNP.
-
-
Tissue Processing:
-
After a predetermined time (e.g., 1 hour), euthanize the mice and collect organs of interest (e.g., liver, spleen, tumor).
-
Prepare single-cell suspensions from the collected tissues.
-
-
Cell Staining and Analysis:
-
Stain the single-cell suspensions with antibodies for specific cell surface markers to identify different immune cell populations.
-
If intracellular targets are being analyzed, fix and permeabilize the cells according to the kit manufacturer's instructions, followed by intracellular antibody staining.
-
Analyze the stained cells on a flow cytometer to quantify the uptake of the labeled LNP by different cell populations.
-
Visualizing Key Processes
To better understand the complex interactions within the cGAS-STING pathway and its experimental investigation, the following diagrams have been generated.
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to Type I IFN production.
Caption: A typical experimental workflow for evaluating STING agonists in vivo.
Conclusion
The cGAS-STING pathway is a central component of the innate immune system with a profound impact on both host defense and cancer immunity.[7] Its role as a key activator of anti-tumor responses has positioned it as a high-priority target for the development of novel cancer immunotherapies.[9] A thorough understanding of its molecular mechanisms, coupled with robust and reproducible experimental protocols, is essential for the continued advancement of STING-targeting therapeutics. This guide provides a foundational resource for researchers dedicated to harnessing the power of the cGAS-STING pathway to improve patient outcomes in oncology.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Frontiers | The cGAS/STING Pathway: A Novel Target for Cancer Therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 7. cGAS-STING, an important pathway in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 11. cGAS-STING, an important pathway in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]
- 13. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6-Epoxy-13-cis-retinoic acid: Experimental Protocols and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Epoxy-13-cis-retinoic acid is a biologically active metabolite of 13-cis-retinoic acid (isotretinoin), a drug widely used in the treatment of severe acne and with potential applications in oncology.[1][2] This technical guide provides a comprehensive overview of the experimental protocols for the study of 5,6-Epoxy-13-cis-retinoic acid, including its synthesis, purification, and biological characterization. Detailed methodologies for key experiments, quantitative data on its biological activity, and diagrams of its known signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
5,6-Epoxy-13-cis-retinoic acid is formed in vivo through the cooxidation of 13-cis-retinoic acid by prostaglandin (B15479496) H synthase.[3][4][5] Like other retinoids, its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs), which function as ligand-inducible transcription factors regulating gene expression involved in cell growth, differentiation, and apoptosis.[1][6] Understanding the specific interactions and downstream effects of this metabolite is crucial for elucidating the full spectrum of activity of its parent compound and for exploring its own therapeutic potential. This guide serves as a technical resource for researchers investigating the biological role and therapeutic applications of 5,6-Epoxy-13-cis-retinoic acid.
Physicochemical Properties and Data
A summary of the key physicochemical properties and biological activity data for 5,6-Epoxy-13-cis-retinoic acid is presented in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₃ | [3][4] |
| Molecular Weight | 316.44 g/mol | [3][4] |
| CAS Number | 81444-57-7 | [3][4] |
| Appearance | Solid | [3] |
| Solubility | Slightly soluble in Methanol | [3][4] |
| Biological Activity | Value | Assay Conditions | Reference |
| EC₅₀ for NB4 Cell Differentiation | 99.5 ± 1.5 nM | Nitroblue tetrazolium reduction test, 72h incubation | [1][2] |
| RARα Binding Affinity (EC₅₀ of all-trans-5,6-epoxy RA) | 77 nM | Not specified | |
| RARβ Binding Affinity (EC₅₀ of all-trans-5,6-epoxy RA) | 35 nM | Not specified | |
| RARγ Binding Affinity (EC₅₀ of all-trans-5,6-epoxy RA) | 4 nM | Not specified | |
| Growth Promotion in Vitamin A-deficient rats | ~0.5% of all-trans-retinoic acid activity | In vivo study | |
| Michaelis Constant (Km) for formation | 3.2 x 10⁻⁶ M (for 13-cis-retinoic acid) | Kidney mitochondrial and microsomal fractions |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 5,6-Epoxy-13-cis-retinoic acid.
Synthesis of 5,6-Epoxy-(E)-retinoic acid
This protocol describes a general method for the epoxidation of retinoic acid, which can be adapted for the 13-cis isomer.
Materials:
-
(E)-Retinoic acid
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve (E)-retinoic acid in dichloromethane.
-
Cool the solution in an ice bath.
-
Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain racemic 5,6-epoxy-(E)-retinoic acid.[7]
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for the separation and quantification of retinoids, which can be optimized for 5,6-Epoxy-13-cis-retinoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate or other suitable buffer
Procedure:
-
Sample Preparation: Extract retinoids from biological samples (e.g., plasma, cell lysates) using a suitable organic solvent (e.g., hexane or ethyl acetate) after acidification. Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile/methanol in buffered water (e.g., 10 mM ammonium acetate) is commonly used.
-
Flow Rate: Typically 1-1.5 mL/min.
-
Detection: Monitor the eluent at the maximum absorbance wavelength for the specific retinoid (around 350 nm for retinoic acids).
-
-
Quantification: Generate a standard curve using known concentrations of purified 5,6-Epoxy-13-cis-retinoic acid to quantify the amount in the samples.
Cell Differentiation Assay in NB4 Human Promyelocytic Leukemia Cells
This protocol describes how to assess the differentiation-inducing activity of 5,6-Epoxy-13-cis-retinoic acid in the NB4 cell line, a model for acute promyelocytic leukemia.
Materials:
-
NB4 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
5,6-Epoxy-13-cis-retinoic acid stock solution (in DMSO or ethanol)
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Seed NB4 cells in a 24-well plate at a density of 2 x 10⁵ cells/mL in complete RPMI-1640 medium.
-
Treat the cells with various concentrations of 5,6-Epoxy-13-cis-retinoic acid (e.g., from 1 nM to 1 µM). Include a vehicle control (DMSO or ethanol).
-
Incubate the cells for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.[1][2]
-
NBT Reduction Assay:
-
Harvest the cells and resuspend them in fresh medium containing 1 mg/mL NBT and 200 ng/mL PMA.
-
Incubate for 20-30 minutes at 37°C.
-
Count the number of cells containing blue-black formazan (B1609692) deposits (differentiated cells) versus the total number of cells using a hemocytometer under a light microscope.
-
Cell Growth Arrest Assay in MCF-7 Human Breast Cancer Cells
This protocol details a method to evaluate the anti-proliferative effects of 5,6-Epoxy-13-cis-retinoic acid on MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM supplemented with FBS and antibiotics
-
5,6-Epoxy-13-cis-retinoic acid stock solution
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed MCF-7 cells in a 6-well plate at a suitable density to allow for several days of growth.
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of 5,6-Epoxy-13-cis-retinoic acid. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 2, 4, and 6 days).
-
At each time point, harvest the cells by trypsinization.
-
Stain the cells with trypan blue and count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
Plot the cell number against time for each concentration to determine the effect on cell proliferation.[8][9][10]
Retinoic Acid Receptor (RAR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 5,6-Epoxy-13-cis-retinoic acid for retinoic acid receptors.
Materials:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)
-
[³H]-all-trans-retinoic acid or another suitable radioligand
-
Scintillation cocktail and counter
-
Glass fiber filters
-
Assay buffer (e.g., Tris-HCl with dithiothreitol (B142953) and bovine serum albumin)
-
Unlabeled all-trans-retinoic acid (for non-specific binding determination)
-
5,6-Epoxy-13-cis-retinoic acid
Procedure:
-
Prepare a reaction mixture containing the RAR LBD, [³H]-all-trans-retinoic acid, and varying concentrations of unlabeled 5,6-Epoxy-13-cis-retinoic acid in the assay buffer.
-
To determine non-specific binding, prepare a set of tubes with a high concentration of unlabeled all-trans-retinoic acid.
-
Incubate the mixtures for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of 5,6-Epoxy-13-cis-retinoic acid that inhibits 50% of the specific binding of the radioligand).[11][12]
Signaling and Metabolic Pathways
The biological effects and metabolism of 5,6-Epoxy-13-cis-retinoic acid are governed by specific molecular pathways. The following diagrams illustrate these key processes.
Formation of 5,6-Epoxy-13-cis-retinoic acid
This compound is a metabolite of 13-cis-retinoic acid, formed through a cooxidation reaction catalyzed by prostaglandin H synthase.
Caption: Formation of 5,6-Epoxy-13-cis-retinoic acid from 13-cis-retinoic acid.
Retinoic Acid Receptor Signaling Pathway
5,6-Epoxy-13-cis-retinoic acid exerts its biological effects by binding to and activating retinoic acid receptors (RARs), which then regulate gene transcription.
Caption: Simplified signaling pathway of 5,6-Epoxy-13-cis-retinoic acid via RARs.
Metabolic Pathway of 5,6-Epoxy-13-cis-retinoic acid
In vivo, 5,6-Epoxy-13-cis-retinoic acid can be further metabolized, primarily through glucuronidation, to facilitate its excretion.
Caption: Major metabolic pathway of 5,6-Epoxy-13-cis-retinoic acid.
Conclusion
This technical guide provides a foundational resource for researchers working with 5,6-Epoxy-13-cis-retinoic acid. The detailed experimental protocols, compiled quantitative data, and clear visualizations of its molecular pathways are intended to streamline experimental design and data interpretation. Further investigation into the specific biological roles and therapeutic potential of this retinoid metabolite is warranted, and the information presented herein should serve as a valuable starting point for such endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Granulocytic differentiation of human NB4 promyelocytic leukemia cells induced by all-trans retinoic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Hydroperoxide-dependent cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis in MCF-7 breast carcinoma cell line by RAR and RXR selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Development of a retinoic acid receptor-binding assay with rainbow trout tissue: characterization of retinoic acid binding, receptor tissue distribution, and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS Analysis of 5,6-Epoxy-13-cis-retinoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5,6-Epoxy-13-cis-retinoic acid. This metabolite of 13-cis-retinoic acid (isotretinoin) is of significant interest in drug development and metabolic studies. This document outlines the core methodologies, presents available quantitative data for related compounds, and visualizes relevant biological and experimental workflows.
Introduction
5,6-Epoxy-13-cis-retinoic acid is a metabolite formed from 13-cis-retinoic acid through an epoxidation reaction.[1][2] This conversion is primarily mediated by cytochrome P450 enzymes or through cooxidation by prostaglandin (B15479496) H (PGH) synthase.[1] The enzyme system responsible for its formation is dependent on molecular oxygen, magnesium ions, ATP, and NADPH and is predominantly found in the kidney, intestine, liver, and spleen.[3] As a metabolite of a widely used pharmaceutical, understanding its formation, clearance, and biological activity is crucial. LC-MS/MS offers the high sensitivity and specificity required for the quantification of such metabolites in complex biological matrices.
Experimental Protocols
While specific validated LC-MS/MS methods for 5,6-epoxy-13-cis-retinoic acid are not extensively detailed in publicly available literature, established protocols for the analysis of its parent compound and other retinoic acid isomers provide a robust framework.
Sample Preparation
The choice of sample preparation method is critical for removing interferences and concentrating the analyte. For retinoic acid isomers in biological matrices like plasma or tissue homogenates, two common approaches are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Protein Precipitation (PPT):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE):
-
To 200 µL of serum, add an internal standard.[4]
-
Perform protein precipitation by adding a suitable solvent.
-
Add 1.2 mL of methyl-tert-butyl ether and vortex for 1 minute.
-
Centrifuge for 10 minutes at approximately 13,000 rpm.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at room temperature.
-
Reconstitute the extract in 200 µL of a water/methanol (B129727) mixture (e.g., 1:3 v/v) for injection.[1]
Liquid Chromatography (LC)
Chromatographic separation of retinoic acid isomers is typically achieved using reversed-phase columns.
-
HPLC Column: A C18 column, such as a Thermo Scientific Accucore C18 (100 x 2.1 mm, 2.6 µm), is a suitable choice.[4] For improved separation of isomers, an Ascentis Express RP-Amide column (2.1x100mm, 2.7 µm) can also be utilized.[5]
-
Mobile Phase: A common mobile phase consists of a gradient of methanol and water, often with a small percentage of a modifier like formic acid to improve peak shape and ionization efficiency.[4]
-
Flow Rate: A typical flow rate is in the range of 0.3 to 1.0 mL/min.[5][6]
-
Column Temperature: The column is often maintained at a controlled temperature, for example, 25°C or 40°C, to ensure reproducible retention times.[5][6]
Tandem Mass Spectrometry (MS/MS)
Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are both viable ionization techniques for retinoic acid isomers. Analysis is performed in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Ionization Mode: Both positive and negative ion modes have been used for retinoid analysis.[4]
-
Precursor and Product Ions (MRM Transitions): Specific MRM transitions for 5,6-epoxy-13-cis-retinoic acid (Molecular Weight: 316.43 g/mol ) are not well-documented. However, they can be predicted based on the fragmentation of related compounds or determined by infusing a standard of the analyte into the mass spectrometer. For its parent compound, 13-cis-retinoic acid, a common MRM transition in negative mode is m/z 299.2 → 255.2.[5] For all-trans-retinoic acid in positive mode, the transition m/z 301.4 → 123.1 has been used.[6][7] The precursor ion for 5,6-epoxy-13-cis-retinoic acid would likely be [M-H]⁻ at m/z 315.2 in negative mode or [M+H]⁺ at m/z 317.2 in positive mode. Product ions would result from characteristic losses, such as the loss of water or cleavage of the side chain.
Quantitative Data
Specific quantitative data for the LC-MS/MS analysis of 5,6-epoxy-13-cis-retinoic acid is scarce in the literature. However, data from validated methods for other retinoic acid isomers can provide an expected range of performance.
| Analyte | Sample Type | LLOQ | Linearity Range | Recovery | Reference |
| 13-cis-Retinoic Acid | Serum | 2.5 ng/mL (LLE) | 2.5 - 1000 ng/mL | Not Specified | [1] |
| All-trans-Retinoic Acid | Human Plasma | 0.45 ng/mL | 0.45 - 217.00 ng/mL | ~90% | [6][7] |
| Various Retinoids | Serum | sub-ng/mL levels | 1 - 1000 ng/mL | Not Specified | [4] |
Visualizations
Metabolic Pathway
The formation of 5,6-epoxy-13-cis-retinoic acid is a key step in the metabolism of 13-cis-retinoic acid. This metabolite can be further conjugated to form a glucuronide.
Caption: Formation and subsequent metabolism of 5,6-epoxy-13-cis-retinoic acid.
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of 5,6-epoxy-13-cis-retinoic acid from a biological sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for determination of all-trans retinoic acid in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to HPLC Methods for the Detection of 5,6-Epoxy-13-cis-retinoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the detection and quantification of 5,6-Epoxy-13-cis-retinoic acid, a significant metabolite of 13-cis-retinoic acid. The methodologies detailed herein are compiled from established protocols for the analysis of retinoic acid and its various isomers and metabolites.
Introduction
5,6-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid (isotretinoin), a widely used pharmaceutical for the treatment of severe acne. The formation of this epoxy metabolite is a key step in the metabolic pathway of retinoids. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, drug metabolism research, and understanding the biological activity of these compounds. HPLC, particularly when coupled with mass spectrometry (MS), offers the specificity and sensitivity required for the analysis of such metabolites in complex biological matrices.
Experimental Protocols
The following sections detail the experimental procedures for the extraction and HPLC analysis of 5,6-Epoxy-13-cis-retinoic acid from biological samples. These protocols are based on established methods for retinoid analysis and may require optimization for specific matrices and instrumentation.[1][2][3][4]
2.1. Sample Preparation: Extraction from Biological Matrices
Given the light and air sensitivity of retinoids, all sample handling should be performed under yellow or red light and in an inert atmosphere (e.g., under nitrogen or argon) whenever possible.[5]
2.1.1. Liquid-Liquid Extraction (LLE) from Plasma/Serum
This method is suitable for the extraction of retinoids from plasma or serum samples.[3][6]
-
Reagents:
-
Methyl tert-butyl ether (MTBE)
-
Acetic acid
-
Internal Standard (IS) solution (e.g., Acitretin or a deuterated analog of the analyte)
-
-
Procedure:
-
To 500 µL of plasma or serum in a glass tube, add the internal standard.
-
Add 2 mL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC injection.
-
2.1.2. Solid-Phase Extraction (SPE) from Tissues
SPE can be employed for cleaner extracts from more complex matrices like tissue homogenates.
-
Reagents:
-
SPE Cartridge (e.g., C18)
-
Methanol
-
Water
-
Hexane
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Homogenize the tissue sample in a suitable buffer.
-
Add internal standard to the homogenate.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the tissue homogenate onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the retinoids with a less polar solvent (e.g., hexane/ethyl acetate mixture).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2.2. HPLC and LC-MS/MS Methodology
The following are representative HPLC and LC-MS/MS conditions that can be adapted for the analysis of 5,6-Epoxy-13-cis-retinoic acid. A mass spectrometer is the preferred detector due to its high selectivity and sensitivity.
2.2.1. HPLC with UV Detection
While less sensitive than MS, UV detection can be used for higher concentration samples. The maximum absorbance for retinoic acid is around 353 nm.[5]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic or acetic acid is commonly used. An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has also been reported for retinoid separation.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at approximately 350 nm.
-
Injection Volume: 20 µL.
2.2.2. LC-MS/MS for High Sensitivity and Specificity
This is the recommended method for quantifying low levels of 5,6-Epoxy-13-cis-retinoic acid in biological samples.[1][4][8][9]
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients at low flow rates.
-
Column: A reversed-phase C18 or RP-Amide column (e.g., 100 mm x 2.1 mm, 2.7 µm).[1][10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Program (Example):
-
Start with a high percentage of Mobile Phase A.
-
Linearly increase the percentage of Mobile Phase B over several minutes to elute the analytes.
-
Include a column wash with a high percentage of Mobile Phase B.
-
Re-equilibrate the column to initial conditions.
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive or negative ion mode. APCI has been reported to be effective for retinoids.[8][9]
-
MRM Transitions: These would need to be optimized for 5,6-Epoxy-13-cis-retinoic acid and the chosen internal standard. The precursor ion would be the [M+H]+ or [M-H]- ion of the analyte, and the product ions would be characteristic fragments.
Quantitative Data
The following tables summarize typical quantitative parameters for the analysis of retinoic acid isomers. Specific values for 5,6-Epoxy-13-cis-retinoic acid are not widely published and would need to be determined during method validation.
Table 1: Chromatographic and MS/MS Parameters for Retinoic Acid Isomers (Representative)
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13-cis-Retinoic Acid | 4.5[7] | 301.2 | 205.1 | 17 |
| all-trans-Retinoic Acid | 5.7[7] | 301.2 | 205.1 | 17 |
| 9-cis-Retinoic Acid | ~5.9[1] | 301.2 | 205.1 | 17 |
| 5,6-Epoxy-13-cis-RA | To be determined | ~317.2 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Table 2: Method Validation Parameters for Retinoic Acid Analysis (Representative)
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 - 50 pg/mL[11] |
| Lower Limit of Detection (LOD) | 10 - 20 pg/mL[1][11] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathways and Experimental Workflows
4.1. Retinoic Acid Metabolism Pathway
Retinoic acid homeostasis is tightly regulated by a balance between its synthesis and degradation. The cytochrome P450 enzyme, CYP26A1, plays a crucial role in the oxidative metabolism of retinoic acid, leading to the formation of more polar metabolites, including hydroxylated and epoxidized forms, which are then often conjugated for excretion.
Caption: Metabolic pathway of retinoic acid.
4.2. Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of 5,6-Epoxy-13-cis-retinoic acid in a biological sample.
Caption: General workflow for HPLC analysis.
Conclusion
References
- 1. sciex.com [sciex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids | Semantic Scholar [semanticscholar.org]
- 6. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The retinoic acid hydroxylase Cyp26a1 has minor effects on postnatal vitamin A homeostasis, but is required for exogenous atRA clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
5,6-Epoxy-13-cis-Retinoic Acid: A Technical Guide to its Role in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid (isotretinoin) and all-trans-retinoic acid (ATRA), which are vitamin A derivatives with well-documented roles in cell growth, differentiation, and apoptosis.[1][2] While extensive research has focused on its parent compounds, 5,6-epoxy-13-cis-retinoic acid is emerging as a molecule of interest in oncology due to its potential to modulate cancer cell proliferation. This technical guide provides a comprehensive overview of the current understanding of 5,6-epoxy-13-cis-retinoic acid's effects on cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Mechanism of Action
Retinoids exert their biological effects primarily by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade can lead to the induction of cell differentiation, cell cycle arrest, and apoptosis.[4]
The all-trans isomer of 5,6-epoxy-retinoic acid has been shown to be an agonist of all three RAR isoforms (α, β, and γ), indicating that the epoxy metabolites of retinoic acid likely function through this classical retinoid signaling pathway.[5][6] It is highly probable that 5,6-epoxy-13-cis-retinoic acid also functions as an RAR agonist, influencing the expression of genes that control cell fate.
Quantitative Data on Cancer Cell Lines
The available quantitative data on the effects of 5,6-epoxy-retinoic acid isomers on cancer cell lines is summarized below. It is important to note that specific data for the 13-cis isomer is limited, and much of our understanding is derived from studies on the all-trans isomer.
| Compound | Cell Line | Cancer Type | Effect | Concentration | Citation |
| 5,6-Epoxy-13-cis-retinoic acid | T47D | Breast Cancer | Growth Inhibition | Not Specified | [2] |
| all-trans-5,6-Epoxy-retinoic acid | MCF-7 | Breast Cancer | Growth Arrest | 1 µM | [6] |
| all-trans-5,6-Epoxy-retinoic acid | NB4 | Acute Promyelocytic Leukemia | Growth Arrest | 1 µM | [6] |
Table 1: Summary of Reported Effects of 5,6-Epoxy-Retinoic Acid Isomers on Cancer Cell Lines
| Receptor | EC50 (nM) |
| RARα | 77 |
| RARβ | 35 |
| RARγ | 4 |
Table 2: RAR Agonist Activity of all-trans-5,6-Epoxy-Retinoic Acid[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of 5,6-epoxy-13-cis-retinoic acid on cancer cell lines.
Cell Proliferation Assay (e.g., MTT Assay)
This protocol is for assessing the effect of 5,6-epoxy-13-cis-retinoic acid on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., T47D)
-
Complete cell culture medium
-
5,6-Epoxy-13-cis-retinoic acid
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 5,6-epoxy-13-cis-retinoic acid in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol is for the detection and quantification of apoptosis using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry analysis.[1][2]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with 5,6-epoxy-13-cis-retinoic acid for the desired time. Include an untreated control group.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution using propidium iodide staining of cellular DNA content.[7][8][9][10]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with 5,6-epoxy-13-cis-retinoic acid for the desired time. Include an untreated control.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis and Cell Cycle Proteins
This protocol is for the detection of key proteins involved in apoptosis (e.g., cleaved caspases, PARP) and cell cycle regulation (e.g., cyclins, CDKs, p21, p27) by western blotting.[11][12][13]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-PARP, anti-cyclin D1, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of 5,6-epoxy-13-cis-retinoic acid.
Caption: Simplified Retinoid Signaling Pathway.
Caption: Workflow for Apoptosis Detection.
Caption: Workflow for Cell Cycle Analysis.
Conclusion
5,6-Epoxy-13-cis-retinoic acid represents a promising area of investigation in cancer research. While direct studies on this specific metabolite are currently limited, the available evidence, particularly from its all-trans isomer, suggests that it likely exerts anti-proliferative effects on cancer cells through the activation of retinoic acid receptors. Further research is warranted to fully elucidate its efficacy and mechanism of action across a broader range of cancer cell lines. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing retinoid metabolite.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Retinoic Acid Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 4. Retinoic acid and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
Preparing Stock Solutions of 5,6-Epoxy-13-cis-retinoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for preparing, storing, and handling stock solutions of 5,6-Epoxy-13-cis-retinoic acid. Adherence to these protocols is critical for ensuring the compound's stability and the reproducibility of experimental results. This document outlines the physicochemical properties, solubility, and detailed methodologies for preparing stock solutions for use in research and development.
Physicochemical Properties and Storage
5,6-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid (isotretinoin) and is also considered a potential impurity in commercial preparations of isotretinoin.[1][2] Its biological activity is mediated through its interaction with nuclear receptors.[3]
Table 1: Physicochemical Data and Storage Recommendations
| Parameter | Data | Source(s) |
| Chemical Name | 5,6-epoxy-5,6-dihydro-13-cis-retinoic acid | [1] |
| Synonyms | 5,6-epoxy-13-cis RA, Isotretinoin EP Impurity G | [1][4] |
| CAS Number | 81444-57-7 | [1] |
| Molecular Formula | C₂₀H₂₈O₃ | [1][5] |
| Molecular Weight | 316.4 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥95% to 98% (commercially available) | [1][5] |
| Storage (Solid) | -80°C | [1] |
| Stability (Solid) | ≥ 2 years at -80°C | [1] |
| Storage (In Solvent) | -80°C for up to 1 year (for all-trans-5,6-epoxy Retinoic Acid) | [6] |
| Light Sensitivity | Sensitive to light, heat, and air | [7] |
Solubility Data
Table 2: Solubility of Related Retinoids in Common Organic Solvents
| Compound | Solvent | Solubility |
| all-trans-Retinoic Acid | DMSO | ~20 mg/mL |
| all-trans-Retinoic Acid | DMF | ~20 mg/mL |
| all-trans-Retinoic Acid | Ethanol | ~0.5 mg/mL |
| 4-oxo Isotretinoin | DMSO | ~30 mg/mL |
| 4-oxo Isotretinoin | DMF | ~30 mg/mL |
| 4-oxo Isotretinoin | Ethanol | ~15 mg/mL |
Note: This data is for related compounds and should be used as a guideline. It is recommended to perform small-scale solubility tests before preparing a large volume of stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of 5,6-Epoxy-13-cis-retinoic acid in DMSO. All procedures should be performed under subdued or yellow light to prevent degradation of the compound.
Materials:
-
5,6-Epoxy-13-cis-retinoic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-handling Preparation: Before opening, bring the vial of solid 5,6-Epoxy-13-cis-retinoic acid to room temperature to prevent condensation of moisture.
-
Weighing the Compound: Accurately weigh the desired amount of the solid compound in a suitable container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.164 mg of 5,6-Epoxy-13-cis-retinoic acid (Molecular Weight = 316.4 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the solid compound. For a 10 mM solution, add 1 mL of DMSO to 3.164 mg of the compound.
-
Vortex the solution for 1-2 minutes to aid in dissolution.
-
If the compound does not fully dissolve, warm the solution at 37°C for 3-5 minutes. Vortex again until the solution is clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in light-protected tubes (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -80°C for long-term storage. For more frequent use, storage at -20°C is also acceptable, though stability may be reduced over time.
-
Avoid repeated freeze-thaw cycles.
-
Use in Cell Culture:
-
When preparing working solutions for cell culture, thaw a single aliquot at 37°C.
-
To prevent precipitation, pre-warm the cell culture medium before adding the DMSO stock solution.
-
The final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced toxicity.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and the general signaling pathway for retinoids.
Pathway Description: 5,6-Epoxy-13-cis-retinoic acid, like other retinoids, enters the cell and can be bound by cellular retinoic acid-binding proteins (CRABP). It is then transported to the nucleus where it acts as a ligand for the retinoic acid receptor (RAR) and retinoid X receptor (RXR). These receptors form a heterodimer that binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to changes in cellular processes such as differentiation and proliferation.[8]
Safety and Handling Precautions
-
Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling 5,6-Epoxy-13-cis-retinoic acid and its solutions.
-
Light and Air Sensitivity: Retinoids are susceptible to degradation upon exposure to light, air, and heat.[7] All handling steps should be performed in a timely manner, and solutions should be stored in amber or foil-wrapped containers.
-
Toxicity: Retinoids are known teratogens.[9] Appropriate precautions should be taken, especially by individuals who are pregnant or may become pregnant. Consult the Safety Data Sheet (SDS) for detailed toxicological information.[9]
-
Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. CAS 81444-57-7: 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. all-trans-5,6-epoxy Retinoic Acid | TargetMol [targetmol.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 13-cis-retinoic acid alters the cellular morphology of slice-cultured serotonergic neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
5,6-Epoxy-13-cis-Retinoic Acid: A Technical Guide to Solubility and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5,6-Epoxy-13-cis-retinoic acid, a key metabolite of 13-cis-retinoic acid (Isotretinoin).[1][2][3][4] Due to its role in cellular processes and its potential as a pharmaceutical impurity, understanding its solubility is critical for researchers in drug development and life sciences. This document compiles available solubility data, outlines experimental protocols for its determination, and provides context on its biological significance through a depiction of the retinoic acid signaling pathway.
Solubility Profile
Table 1: Solubility Data for 5,6-Epoxy-13-cis-Retinoic Acid and Related Compounds
| Compound | Solvent | Solubility | Remarks |
| 5,6-Epoxy-13-cis-retinoic acid | Methanol | Slightly soluble | Sonication may be required to aid dissolution.[1][2] |
| 5,8-Epoxy-13-cis-retinoic acid (isomer) | Ethanol, Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data not specified. Less soluble in water. |
| all-trans-Retinoic acid (parent compound) | Dimethyl Sulfoxide (DMSO) | ~20-40 mg/mL | Data from various suppliers for the parent compound.[6][7][8] |
| 95% Ethanol | ~2.7 mg/mL | Vortexing may be necessary.[8] | |
| Ethanol | ~0.5 mg/mL | ||
| Dimethylformamide (DMF) | ~20 mg/mL | ||
| Water | Practically insoluble (~0.21 µM) | [9] | |
| all-trans-5,6-Epoxy-retinoic acid (isomer) | Chloroform, Methanol | Soluble | Quantitative data not specified.[10] |
Note: The solubility of retinoids can be influenced by factors such as temperature, pH, and the presence of other substances. Due to their sensitivity to light, heat, and air, handling and storage conditions are crucial for maintaining the integrity of the compound and ensuring accurate solubility measurements.[8]
Experimental Protocols
While a specific, validated protocol for determining the solubility of 5,6-Epoxy-13-cis-retinoic acid is not published, a general methodology can be adapted from established techniques for small molecules. The following outlines a robust approach based on the shake-flask method and subsequent analysis.
General Handling and Storage of Retinoids
Given the lability of retinoids, the following precautions should be observed during all experimental procedures:
-
Protection from Light: All manipulations should be performed under subdued light, utilizing amber glassware or foil-wrapped containers.
-
Inert Atmosphere: To prevent oxidation, solutions should be prepared and stored under an inert gas such as argon or nitrogen.
-
Temperature Control: Solid compounds should be stored at low temperatures (e.g., -20°C or -80°C) as recommended by the supplier.[1] Solutions should be freshly prepared and, if storage is necessary, kept at low temperatures for short durations.
Protocol: Shake-Flask Method for Solubility Determination
This method is considered the gold standard for solubility measurement.
Materials:
-
5,6-Epoxy-13-cis-retinoic acid (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, Water)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5,6-Epoxy-13-cis-retinoic acid to a known volume of the test solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant temperature bath on an orbital shaker.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
HPLC Analysis:
-
Prepare a series of standard solutions of known concentrations of 5,6-Epoxy-13-cis-retinoic acid in the test solvent.
-
Generate a calibration curve by injecting the standards into the HPLC system and plotting peak area against concentration.
-
Inject the filtered sample from the saturated solution and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry:
-
This method is suitable if the compound has a distinct chromophore and does not require separation from impurities.
-
Determine the molar extinction coefficient (ε) at the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the filtered sample and calculate the concentration using the Beer-Lambert law (A = εbc).
-
-
Biological Context: The Retinoic Acid Signaling Pathway
5,6-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid, which is known to influence the retinoic acid (RA) signaling pathway. This pathway plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. The diagram below illustrates a simplified overview of the canonical RA signaling pathway.
Caption: Simplified Retinoic Acid Signaling Pathway.
This guide serves as a foundational resource for researchers working with 5,6-Epoxy-13-cis-retinoic acid. While direct quantitative solubility data remains elusive, the provided information on related compounds and standardized experimental protocols offers a strong starting point for empirical determination. Further research is warranted to fully characterize the physicochemical properties of this important retinoid metabolite.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Labchem Catalog [labchem.com.my]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solubility of retinoids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. all-trans-5,6-epoxy Retinoic Acid | TargetMol [targetmol.com]
In Vitro Applications of 5,6-Epoxy-13-cis-Retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxy-13-cis-retinoic acid is a biologically active metabolite of both all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). As a member of the retinoid family, it plays a role in regulating gene expression through interaction with nuclear retinoic acid receptors (RARs). This technical guide provides an in-depth overview of the known in vitro applications of 5,6-Epoxy-13-cis-retinoic acid, with a focus on its effects on cancer cell lines. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Data Presentation
The in vitro biological activities of 5,6-epoxy-retinoic acid have been characterized, primarily focusing on its ability to activate retinoic acid receptors and inhibit cell growth. While specific quantitative data for the 13-cis isomer is limited, valuable insights can be drawn from studies on its all-trans counterpart and the parent compound, 13-cis-retinoic acid.
Table 1: Receptor Activation by All-trans-5,6-Epoxy-Retinoic Acid
| Receptor Isoform | EC50 (nM) |
| RARα | 77 |
| RARβ | 35 |
| RARγ | 4 |
EC50 values represent the concentration required for half-maximal activation of the respective retinoic acid receptor (RAR) isoform in transactivation studies. Data derived from studies on the all-trans isomer.
Table 2: In Vitro Growth Inhibition by 5,6-Epoxy-Retinoic Acid and Parent Compounds
| Compound | Cell Line | Effect | Concentration |
| 5,6-Epoxy-13-cis-retinoic acid | T47D (Breast Cancer) | Growth Inhibition | Not specified |
| all-trans-5,6-Epoxy-retinoic acid | MCF-7 (Breast Cancer) | Growth Arrest | 1 µM |
| all-trans-5,6-Epoxy-retinoic acid | NB4 (Promyelocytic Leukemia) | Growth Arrest | 1 µM |
| 13-cis-retinoic acid | KKU-100 (Cholangiocarcinoma) | IC50 at 48h: 9.33 µM | Multiple |
| 13-cis-retinoic acid | KKU-213B (Cholangiocarcinoma) | IC50 at 48h: 6.66 µM | Multiple |
Signaling Pathways
Retinoids, including 5,6-Epoxy-13-cis-retinoic acid, exert their biological effects primarily through the nuclear retinoic acid receptors (RARs). The canonical signaling pathway is depicted below.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the biological activity of 5,6-Epoxy-13-cis-retinoic acid.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
T47D cells (or other adherent cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
5,6-Epoxy-13-cis-retinoic acid stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of 5,6-Epoxy-13-cis-retinoic acid (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48, 72, 96 hours).
-
Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
Gene Expression Analysis (Quantitative Real-Time PCR)
This method is used to quantify the expression levels of target genes modulated by 5,6-Epoxy-13-cis-retinoic acid.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers for target and reference genes.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
Conclusion
5,6-Epoxy-13-cis-retinoic acid is a metabolite of clinical and biological importance. Its in vitro activities, particularly its ability to inhibit the growth of cancer cell lines like T47D, warrant further investigation. While quantitative data for the 13-cis epoxy isomer is still emerging, the information available for the all-trans isomer and the parent compound provides a strong foundation for future research. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate the design and execution of studies aimed at further elucidating the therapeutic potential of this retinoid.
References
Gene expression analysis after 5,6-Epoxy-13-cis retinoic acid treatment
An In-Depth Technical Guide to Gene Expression Analysis After 5,6-Epoxy-13-cis Retinoic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a metabolite of 13-cis retinoic acid (isotretinoin), a potent therapeutic agent used in the treatment of severe acne.[1] This metabolite is formed through the cooxidation of its parent compound by prostaglandin (B15479496) H (PGH) synthase and may also be present as an impurity in commercial isotretinoin (B22099) preparations.[2][3] While the biological activity and gene expression effects of 13-cis retinoic acid are well-documented, specific, comprehensive transcriptomic studies on this compound are not widely available in public literature.
This technical guide provides a framework for researchers aiming to investigate the effects of this compound on gene expression. The content is based on the established mechanisms of retinoid signaling and data extrapolated from studies on its parent compound. The guide outlines the core signaling pathway, proposes a detailed experimental workflow for transcriptomic analysis, and summarizes known gene expression changes induced by 13-cis retinoic acid, which can serve as a valuable reference for future studies.
Core Mechanism: The Retinoic Acid Signaling Pathway
Retinoids, including 13-cis retinoic acid and presumably its metabolites, exert their effects by modulating gene expression.[4] The mechanism involves binding to nuclear receptors, specifically Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).[5][6] Upon entering the cell, retinoic acid is transported to the nucleus where it binds to a heterodimer of RAR and RXR. This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating either the activation or repression of gene transcription.[7]
Caption: General Retinoid Signaling Pathway.
Gene Expression Changes Induced by 13-cis Retinoic Acid (Parent Compound)
Studies on acne patients and glioblastoma models have identified significant changes in gene expression following treatment with 13-cis retinoic acid. These findings provide a potential roadmap for investigating the effects of its 5,6-epoxy metabolite.
| Time Point / Model | Regulation | Gene Category | Examples of Affected Genes | Reference |
| Human Skin (1 Week) | Upregulated | Differentiation Markers, Tumor Suppressors, Serine Proteases | KRT4, TGM1, SERPINB3 | [1][7] |
| Human Skin (8 Weeks) | Upregulated | Extracellular Matrix Proteins | COL1A1, COL3A1, MMP1 | [1][7] |
| Downregulated | Lipid Metabolizing Enzymes | SCD, FADS1, ELOVL6 | [1][7] | |
| Glioblastoma (In vivo) | Upregulated | Resistance/Angiogenesis Factors | IL-8, HILDPA, IGFBP3, ANGPTL4 | [8] |
| Upregulated | Small Nucleolar RNAs (snoRNAs) | SNORD family, SNORA family | [8] | |
| Downregulated | Proliferation & Inflammation Pathways | Multiple genes | [8] |
Proposed Experimental Framework for Transcriptomic Analysis
To elucidate the specific effects of this compound, a standard transcriptomic workflow using RNA sequencing (RNA-Seq) is recommended. This approach provides a comprehensive and quantitative view of the gene expression landscape.
Caption: Proposed Experimental Workflow for Gene Expression Analysis.
Detailed Experimental Protocols
The following are generalized protocols for the key steps outlined in the experimental workflow. Researchers should optimize these based on their specific cell lines and laboratory conditions.
Cell Culture and Treatment
-
Cell Lines: Choose cell lines relevant to the biological context, such as human sebocytes (SEB-1) or keratinocytes (HaCaT).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM/F12, 10% FBS, 37°C, 5% CO₂).
-
Treatment Protocol:
-
Plate cells and allow them to reach 70-80% confluency.
-
Prepare stock solutions of this compound, 13-cis retinoic acid, and a vehicle control (e.g., DMSO) in culture medium. A dose-response curve (e.g., 10 nM to 10 µM) is recommended for initial experiments.
-
Replace the existing medium with the treatment or control media.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours). Collect at least three biological replicates per condition.
-
RNA Extraction and Quality Control
-
Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a lysis buffer (e.g., from a Qiagen RNeasy Kit or TRIzol reagent).
-
Homogenize the lysate by passing it through a syringe or using a rotor-stator homogenizer.
-
Proceed with RNA extraction following the manufacturer's protocol for the chosen column-based kit or TRIzol method. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
-
Quality Control:
-
Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of ≥ 8.0 for high-quality sequencing results.
-
RNA Library Preparation and Sequencing
-
This step is typically performed by a core facility or specialized service provider.
-
Library Preparation: The process generally involves:
-
mRNA Isolation: Poly(A) selection is used to enrich for messenger RNA.
-
Fragmentation: The isolated mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: First- and second-strand cDNA are synthesized from the fragmented RNA.
-
End Repair and Ligation: The ends of the cDNA are repaired, A-tailed, and ligated with sequencing adapters.
-
Amplification: The library is amplified via PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing: High-throughput sequencing is performed on a platform such as the Illumina NovaSeq, generating millions of short reads (e.g., 150 bp paired-end).
Bioinformatic Analysis
-
Data QC: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align the high-quality reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the treated and control groups. Key metrics are the log2 fold change and the adjusted p-value (FDR).
-
Functional Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
Validation
-
Select a subset of key differentially expressed genes identified from the RNA-Seq data for validation using an independent method.
-
Reverse Transcription Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the same RNA samples used for sequencing.
-
Design or purchase validated primers for your genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
Perform qPCR analysis to measure the relative expression levels of the target genes.
-
Confirm that the direction and magnitude of expression changes are consistent with the RNA-Seq results.
-
References
- 1. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Buy 5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers) (EVT-1483250) | 112018-12-9 [evitachem.com]
- 5. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of 13-cis retinoic acid-induced gene expression of reactive-resistance genes by thalidomide in glioblastoma tumours in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
An In-depth Technical Guide to Troubleshooting and Optimization in Drug Development
Introduction
The journey of a new therapeutic from a promising idea to a marketed drug is a long, complex, and expensive process, often taking 10-15 years and costing over a billion dollars.[1] The pipeline is fraught with challenges, and a high rate of attrition means that only a small fraction of initial candidates ever reach patients.[2] To navigate this landscape successfully, rigorous troubleshooting and continuous optimization at every stage are not just beneficial—they are imperative. This guide provides researchers, scientists, and drug development professionals with an in-depth look at common hurdles and strategic solutions in both the preclinical and clinical phases of drug development. It offers detailed experimental protocols, quantitative data for benchmarking, and visual workflows to illuminate the critical path to success.
Preclinical Phase: Building a Foundation for Success
The preclinical phase, encompassing everything from target identification to the selection of a clinical candidate, is where the foundational data for a new drug is generated.[2] Missteps here can lead to costly failures in later stages.[3] Therefore, optimizing this phase is critical for de-risking the entire development program.
Target Identification and Validation
The first step in drug discovery is to identify and validate a biological target (e.g., a protein or pathway) that is believed to play a crucial role in a disease.[1] The goal of validation is to build a strong body of evidence that modulating this target will have a therapeutic effect.
Experimental Workflow: Target Validation
The following diagram illustrates a typical workflow for target validation, integrating both genetic and pharmacological methods to build confidence in a chosen target.[4]
Caption: A generalized workflow for target validation.
High-Throughput Screening (HTS) and Hit Identification
Once a target is validated, the next step is to find molecules ("hits") that can modulate its activity.[1][4] High-Throughput Screening (HTS) allows for the rapid, automated testing of large compound libraries, often containing hundreds of thousands to millions of molecules.[4][5]
Experimental Protocol: Fluorescence Polarization (FP) HTS Assay
Fluorescence Polarization is a common technique in HTS due to its sensitivity and homogeneous format.[6] The following is a generalized protocol for developing an FP-based HTS assay to find inhibitors of a protein-protein interaction (PPI).
-
Reagent Preparation:
-
Buffer: Prepare an assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT) and ensure its compatibility with the target proteins and fluorescent probe.
-
Target Protein: Purify the target protein to >95% purity.
-
Fluorescent Probe: Synthesize or procure a fluorescently labeled peptide or small molecule that is known to bind to the target protein. The fluorophore (e.g., FITC, TAMRA) should have a suitable lifetime.
-
Controls: Prepare a positive control (e.g., a known inhibitor or unlabeled binding partner) and a negative control (DMSO vehicle).
-
-
Assay Miniaturization and Optimization:
-
Plate Selection: Use low-volume 384-well or 1536-well black microplates to minimize reagent usage and background fluorescence.[5][7]
-
Reagent Concentration: Determine the optimal concentrations of the target protein and fluorescent probe. This is typically done by titrating the protein against a fixed concentration of the probe to find the Kd (dissociation constant). The final protein concentration should be around the Kd value to ensure a sensitive assay window.
-
DMSO Tolerance: Test the assay's tolerance to DMSO, the solvent used for compound libraries. Ensure the assay performance is robust at the final DMSO concentration (typically 0.5-1%).[7]
-
Signal Stability: Incubate the assay components over time (e.g., 30, 60, 120 minutes) at room temperature to determine when the signal is stable and ready for measurement.
-
-
HTS Execution:
-
Compound Dispensing: Use an acoustic dispenser or pin tool to transfer nanoliter volumes of library compounds into the assay plates.
-
Reagent Addition: Add the fluorescent probe and target protein mixture to the plates using an automated liquid handler.
-
Incubation: Incubate the plates for the predetermined time to allow the reaction to reach equilibrium.
-
Plate Reading: Read the plates on a microplate reader capable of measuring fluorescence polarization.[5]
-
-
Data Analysis:
-
Z'-Factor Calculation: For each plate, calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.[7]
-
Hit Identification: Identify "hits" as compounds that cause a significant decrease in the FP signal, typically defined as a value more than three standard deviations from the mean of the negative controls.
-
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| Low Z'-Factor (<0.5) | 1. Low assay signal window.2. High variability in control wells.3. Reagent instability. | 1. Re-optimize protein and probe concentrations.2. Check liquid handling precision; ensure proper mixing.3. Assess reagent stability over the screening duration. |
| High False Positive Rate | 1. Fluorescent compounds.2. Compound aggregation.3. Non-specific protein reactivity. | 1. Run a counter-screen without the target protein to identify fluorescent compounds.2. Add non-ionic detergent (e.g., Tween-20) to the buffer; re-test hits with and without detergent.3. Use orthogonal assays (e.g., AlphaScreen, TR-FRET) to confirm activity.[8] |
| High False Negative Rate | 1. Insufficient compound concentration.2. Assay conditions not optimal for inhibition.3. Compound degradation. | 1. Screen at a higher concentration (e.g., 10-20 µM).2. Re-evaluate incubation time, pH, and buffer components.3. Assess compound stability in the assay buffer. |
Workflow: From Hit to Lead
Identifying a hit is just the beginning. The subsequent hit-to-lead phase involves a rigorous, iterative process of confirming and characterizing initial hits to identify a promising chemical series for lead optimization.[8]
Caption: The hit-to-lead workflow in early drug discovery.
Lead Optimization and ADME Profiling
Lead optimization is a crucial phase where a promising chemical series is refined to create a single preclinical candidate with an optimal balance of properties.[4][9] A major focus is on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which determine a drug's pharmacokinetic profile.[10][11] Poor ADME is a leading cause of drug failure.
Key ADME Parameters and Optimization Goals
Quantitative analysis of ADME properties is essential for guiding the optimization process.[12][13] The goal is to improve undesirable properties while maintaining or improving potency against the target.
| Parameter | Assay(s) | Optimization Goal | Common Optimization Strategies |
| Solubility | Kinetic/Thermodynamic Solubility Assay | > 50 µM in PBS | Introduce polar functional groups; reduce logP; salt formation.[14] |
| Permeability | PAMPA, Caco-2 | Papp > 5 x 10-6 cm/s | Reduce polar surface area (PSA); mask polar groups (prodrugs); reduce hydrogen bond donors.[14] |
| Metabolic Stability | Microsomal Stability, Hepatocyte Stability | t1/2 > 30 min | Block metabolic "hotspots" with stable groups (e.g., fluorine); reduce lipophilicity.[4] |
| Plasma Protein Binding | Equilibrium Dialysis | Unbound Fraction (fu) > 1% | Reduce lipophilicity (logP/logD). |
| CYP450 Inhibition | Recombinant CYP Inhibition Assays (e.g., 3A4, 2D6) | IC50 > 10 µM | Modify structure to reduce affinity for CYP active site; alter electronics of the molecule. |
| Efflux Liability | MDCK-MDR1 Assay | Efflux Ratio < 2-3 | Reduce number of hydrogen bond donors; increase lipophilicity (within limits); introduce weak basicity. |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a workhorse of early ADME screening to estimate a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes.
-
Reagents:
-
Liver Microsomes: Pooled liver microsomes from the relevant species (e.g., human, rat).
-
NADPH: NADPH regenerating system (cofactor for CYP enzymes).
-
Test Compound: Stock solution of the test compound in DMSO.
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.
-
Quenching Solution: Acetonitrile containing an internal standard for LC-MS/MS analysis.
-
-
Assay Procedure:
-
Incubation Mixture: Prepare a master mix of microsomes in phosphate (B84403) buffer.
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the microsomal mixture and pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add the NADPH solution to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Control Incubations: Run parallel incubations without NADPH to control for non-enzymatic degradation.
-
-
Analysis:
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Half-Life (t1/2): Calculate the in vitro half-life using the formula: t1/2 = 0.693 / k.
-
Signaling Pathway: Targeting the PI3K/AKT/mTOR Pathway
Understanding the signaling pathway of a drug target is crucial for predicting efficacy and potential off-target effects.[15][16] The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and is a common target for drug development.[15]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Clinical Phase: Navigating Human Trials
The clinical phase involves testing the drug candidate in humans. It is the longest and most expensive part of development, and it presents a new set of complex challenges.[2] Troubleshooting in this phase often revolves around protocol design, patient recruitment, and data interpretation.
Common Challenges in Clinical Trial Execution
Numerous operational and strategic issues can jeopardize the success of a clinical trial. Proactive planning and robust management are key to mitigating these risks.
| Challenge | Primary Impact | Mitigation Strategies |
| Inadequate Patient Recruitment | Delays trial timeline; insufficient statistical power. | 1. Use patient advocacy groups and social media for outreach.[17]2. Ensure eligibility criteria are not overly restrictive.[18]3. Select sites with proven access to the target patient population.[19] |
| Poor Site Selection & Performance | Inefficient enrollment; poor data quality; protocol deviations. | 1. Conduct thorough feasibility studies to assess site experience and resources.[20]2. Ensure clear communication and provide adequate training for site staff.[18][20]3. Monitor site performance closely and provide support. |
| Protocol Complexity & Amendments | Increased site burden; potential for errors; increased costs and delays. | 1. Keep the number of objectives focused and clearly defined.[21]2. Avoid repetition of details in the protocol document.[21]3. Involve site investigators in the protocol design process. |
| Unrealistic Timelines | Compromised data quality; team burnout; rushed decision-making. | 1. Conduct careful planning with realistic time estimates for each phase.[17]2. Account for potential delays in recruitment and regulatory approvals.[17]3. Regularly assess and adjust timelines based on real-time progress. |
| Data Management & Integrity | Inaccurate or incomplete data; regulatory compliance issues. | 1. Implement a robust data management plan from the start.2. Use validated electronic data capture (EDC) systems.3. Conduct regular data quality checks and source data verification. |
Optimizing Clinical Protocol Design
A well-designed protocol is the bedrock of a successful clinical trial. It must be scientifically sound, operationally feasible, and ethically robust. A flawed protocol can lead to ambiguous results, trial failure, and wasted resources.[21]
Logical Relationships in an Optimized Protocol
The following diagram illustrates the key components of a well-structured clinical trial protocol and their logical interdependencies. A clear line of sight from the primary objective to the statistical analysis plan is crucial.
References
- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 4. Drug Discovery Workflow - What is it? [vipergen.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Lead Optimization | Sartorius [sartorius.com]
- 10. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. books.rsc.org [books.rsc.org]
- 12. katzbrown.com [katzbrown.com]
- 13. rroij.com [rroij.com]
- 14. How to improve ADME properties? [synapse.patsnap.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 17. noymed.com [noymed.com]
- 18. ccrps.org [ccrps.org]
- 19. 5 Challenges During Clinical Trial Launch (and How to Solve Them) [eclevarmedtech.com]
- 20. The Pain Clinic - Solving the five most common problems in clinical trials [informaconnect.com]
- 21. allucent.com [allucent.com]
Stability of 5,6-Epoxy-13-cis-retinoic Acid in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 5,6-Epoxy-13-cis-retinoic Acid
5,6-Epoxy-13-cis-retinoic acid is formed in vivo through the metabolism of 13-cis-retinoic acid. It is also a known degradation product of its parent compound, forming upon exposure to light and air.[3] The parent retinoids, all-trans-retinoic acid (tretinoin) and 13-cis-retinoic acid (isotretinoin), are known to be highly sensitive to environmental factors such as light, heat, and oxygen.[4][5][6][7] The degradation of these parent compounds can be complex, sometimes following autocatalytic pathways.[5][6] Given this inherent instability in the retinoid family, the stability of the 5,6-epoxy metabolite is a crucial parameter for researchers. While commercially available as a solid with a shelf-life of at least two years when stored at -80°C, its stability in solution is less understood.[1]
Quantitative Stability Data
A thorough review of the scientific literature did not yield specific quantitative data on the degradation kinetics and half-life of 5,6-Epoxy-13-cis-retinoic acid in various solutions. Such data is essential for accurate experimental design and the development of stable formulations. The tables below are presented as templates for the systematic collection of stability data for this compound.
Table 1: Influence of Solvent and Temperature on the Stability of 5,6-Epoxy-13-cis-retinoic Acid
| Solvent System | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradants Identified |
| Methanol (B129727) | 4 | Data not available | Data not available | Data not available |
| 25 | Data not available | Data not available | Data not available | |
| 40 | Data not available | Data not available | Data not available | |
| Ethanol (B145695) | 4 | Data not available | Data not available | Data not available |
| 25 | Data not available | Data not available | Data not available | |
| 40 | Data not available | Data not available | Data not available | |
| Acetonitrile | 4 | Data not available | Data not available | Data not available |
| 25 | Data not available | Data not available | Data not available | |
| 40 | Data not available | Data not available | Data not available | |
| Phosphate Buffered Saline (PBS), pH 7.4 | 4 | Data not available | Data not available | Data not available |
| 25 | Data not available | Data not available | Data not available | |
| 37 | Data not available | Data not available | Data not available |
Table 2: Influence of pH and Light on the Stability of 5,6-Epoxy-13-cis-retinoic Acid in Aqueous Solution
| pH | Light Condition | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradants Identified |
| 4.0 | Dark | Data not available | Data not available | Data not available |
| Simulated Solar Light | Data not available | Data not available | Data not available | |
| UVA Exposure | Data not available | Data not available | Data not available | |
| 7.4 | Dark | Data not available | Data not available | Data not available |
| Simulated Solar Light | Data not available | Data not available | Data not available | |
| UVA Exposure | Data not available | Data not available | Data not available | |
| 9.0 | Dark | Data not available | Data not available | Data not available |
| Simulated Solar Light | Data not available | Data not available | Data not available | |
| UVA Exposure | Data not available | Data not available | Data not available |
Experimental Protocols for Stability Assessment
The following protocols are adapted from established methods for the analysis of retinoids and are recommended for assessing the stability of 5,6-Epoxy-13-cis-retinoic acid in solution.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of 5,6-Epoxy-13-cis-retinoic acid (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or ethanol under subdued light.
-
Working Solutions: Dilute the stock solution with the desired solvent (e.g., methanol, ethanol, acetonitrile, or aqueous buffers of varying pH) to a final concentration suitable for analysis (e.g., 1-10 µg/mL).
Stability Study Conditions
-
Temperature: Aliquot working solutions into amber vials and store them at various temperatures (e.g., 4°C, 25°C, and 40°C) in the dark.
-
pH: Prepare working solutions in aqueous buffers of different pH values (e.g., 4.0, 7.4, and 9.0) and store them at a constant temperature in the dark.
-
Light Exposure: Expose working solutions in clear vials to a controlled light source, such as a photostability chamber with simulated solar light or a specific UVA lamp. A dark control should be run in parallel. The photodegradation of parent retinoids has been shown to follow second-order kinetics, and UVA is a major contributor.[4]
Sample Analysis
At predetermined time points, withdraw aliquots from the stability samples and analyze them using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a UV-Vis or photodiode array (PDA) detector and coupled to a mass spectrometer (MS/MS) is recommended for the specific and sensitive quantification of the parent compound and its degradation products.[8][9]
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid.[8]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at the λmax of 5,6-Epoxy-13-cis-retinoic acid and/or mass spectrometry in selective reaction monitoring (SRM) mode for quantification.
-
Data Analysis
-
Plot the concentration of 5,6-Epoxy-13-cis-retinoic acid versus time for each condition.
-
Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., zero-order, first-order, or second-order). The degradation of parent retinoids in cosmetic formulations has been observed to follow first-order kinetics.[7]
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of 5,6-Epoxy-13-cis-retinoic acid in solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sciex.com [sciex.com]
Navigating the Challenges of 5,6-Epoxy-13-cis Retinoic Acid Experimentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxy-13-cis retinoic acid is a metabolite of the well-known dermatological and oncological therapeutic agent, 13-cis-retinoic acid (isotretinoin)[1][2]. It is formed through the cooxidation of 13-cis-retinoic acid by prostaglandin (B15479496) H synthase in the presence of hydroperoxides or peroxyl radicals[2]. This compound is also considered a potential impurity in commercial preparations of isotretinoin[1][2]. As a retinoid, its biological activities are presumed to be mediated through interaction with nuclear retinoid receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[3][4]. Understanding the unique biological roles and experimental nuances of this specific metabolite is crucial for researchers in drug development, toxicology, and cell biology.
This technical guide addresses the common issues encountered in experiments involving this compound, providing detailed methodologies, data presentation, and visual aids to facilitate robust and reproducible research.
Core Challenges in this compound Experimentation
Experiments with this compound are fraught with challenges primarily stemming from its inherent instability. Like its parent compound and other retinoids, it is highly susceptible to degradation by light, heat, and oxygen[5]. This instability can lead to inconsistent experimental results, making it imperative to adhere to strict handling and storage protocols.
Key challenges include:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization and degradation of the molecule. All experimental procedures should be conducted under yellow or red light to minimize this effect.
-
Oxidation: The polyene chain of the retinoic acid molecule is prone to oxidation. It is advisable to store the compound under an inert gas like argon or nitrogen and to use degassed solvents. The addition of antioxidants such as butylated hydroxytoluene (BHT) to solutions can also mitigate oxidation.
-
Isomerization: The cis configuration of the molecule can isomerize to the trans form or other isomers, altering its biological activity. This can be influenced by factors such as light, heat, and solvent polarity.
-
Solubility and Bioavailability: Being a lipophilic molecule, this compound has poor aqueous solubility. This presents challenges in preparing stable and bioavailable formulations for cell culture experiments. The use of organic solvents like DMSO or ethanol (B145695) is necessary for stock solutions, but care must be taken to avoid precipitation upon dilution in aqueous media.
-
Adsorption to Labware: The hydrophobic nature of retinoids can lead to their adsorption onto plastic surfaces of culture plates, tubes, and pipette tips, effectively lowering the concentration in the experimental medium.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.4 g/mol | [1] |
| Purity | ≥95% (typical) | [1] |
| Solubility | Slightly soluble in Methanol | [1] |
| Storage Temperature | -80°C | [1] |
| Stability | ≥ 2 years at -80°C | [1] |
Biological Activity (Inferred from related compounds)
Due to a lack of specific quantitative data for this compound, the following table presents data for its parent compound, 13-cis-retinoic acid, to provide a contextual baseline for experimental design. Researchers should perform dose-response studies to determine the specific IC50 values for this compound in their experimental systems.
| Cell Line | Cancer Type | IC50 of 13-cis-retinoic acid (µM) | Exposure Time (h) | Reference |
| KKU-100 | Cholangiocarcinoma | 20.48 ± 8.27 | 12 | [6] |
| 12.35 ± 3.60 | 24 | [6] | ||
| 9.33 ± 7.53 | 48 | [6] | ||
| KKU-213B | Cholangiocarcinoma | 20.27 ± 16.34 | 12 | [6] |
| 11.89 ± 9.20 | 24 | [6] | ||
| 6.66 ± 5.11 | 48 | [6] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a stable, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Amber glass vials
-
Argon or nitrogen gas
-
Pipettes and tips
Protocol:
-
Perform all steps under yellow or red light to prevent photodegradation.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Flush the headspace of the vial with argon or nitrogen gas to displace oxygen.
-
Seal the vial tightly.
-
Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a breast or lung cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
At the end of the incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway
Caption: Retinoid signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for determining cell viability using an MTT assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mastelf.com [mastelf.com]
- 3. This compound | 81444-57-7 | FE22755 [biosynth.com]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 5,6-Epoxy-13-cis-Retinoic Acid Concentration for Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid, a retinoid known for its role in cellular growth, differentiation, and apoptosis. Like other retinoids, its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs), which function as ligand-activated transcription factors to modulate gene expression. This guide provides a comprehensive overview of the available data and methodologies for optimizing the concentration of 5,6-Epoxy-13-cis-retinoic acid in cell culture applications, with a focus on its anti-proliferative effects. Due to the limited specific research on the 13-cis-epoxy isomer, this guide also incorporates data from the more extensively studied all-trans-5,6-epoxy-retinoic acid and general principles of retinoid pharmacology.
Data Presentation: Efficacy and Receptor Binding
The biological activity of 5,6-epoxy-retinoic acid has been shown to be significantly lower than its parent compound, all-trans-retinoic acid (ATRA). The available quantitative data on the efficacy and receptor binding of the all-trans isomer of 5,6-epoxy-retinoic acid provides a crucial starting point for determining appropriate concentrations for the 13-cis isomer in cell culture experiments.
| Compound | Biological Activity Metric | Value | Cell Line/System | Reference |
| all-trans-5,6-epoxy-retinoic acid | Growth Promotion Activity (relative to ATRA) | 0.5% | Vitamin A-deficient rats | [1] |
| all-trans-5,6-epoxy-retinoic acid | EC50 for RARα | 77 nM | N/A | |
| all-trans-5,6-epoxy-retinoic acid | EC50 for RARβ | 35 nM | N/A | |
| all-trans-5,6-epoxy-retinoic acid | EC50 for RARγ | 4 nM | N/A | |
| all-trans-5,6-epoxy-retinoic acid | Concentration for Growth Arrest | 1 µM | MCF-7 and NB4 cells | |
| 13-cis-retinoic acid | Concentration for Growth Inhibition | 10⁻⁶ M (1 µM) | Head and Neck Squamous Carcinoma Cells | [2] |
Experimental Protocols
The following is a generalized protocol for determining the optimal concentration of 5,6-Epoxy-13-cis-retinoic acid for a given cell line. It is essential to adapt this protocol based on the specific cell type and experimental objectives.
1. Preparation of Stock Solution:
-
Solvent: Due to its lipophilic nature, 5,6-Epoxy-13-cis-retinoic acid should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final solvent concentration in the cell culture medium.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light to prevent degradation. Retinoids are light-sensitive.
2. Cell Seeding:
-
Seed the cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for downstream analysis) at a density that allows for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume proliferation for 24 hours before treatment.
3. Treatment:
-
Prepare a range of working concentrations of 5,6-Epoxy-13-cis-retinoic acid by diluting the stock solution in a complete cell culture medium. A typical starting range, based on data from related compounds, could be from 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a positive control if available (e.g., all-trans-retinoic acid).
-
Replace the existing medium with the medium containing the different concentrations of the compound.
4. Incubation:
-
Incubate the cells for a duration relevant to the biological process being studied (e.g., 24, 48, 72 hours for proliferation assays).
5. Assessment of Cellular Effects:
-
Cell Viability and Proliferation: Utilize assays such as MTT, WST-1, or cell counting to determine the effect on cell viability and proliferation.
-
Apoptosis: Assess apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or TUNEL assays.
-
Gene Expression Analysis: Analyze changes in the expression of target genes known to be regulated by retinoic acid signaling (e.g., RARβ, SOX genes) using RT-qPCR or RNA sequencing.[3]
-
Protein Analysis: Evaluate changes in protein levels and post-translational modifications using Western blotting or immunofluorescence.
Mandatory Visualizations
Signaling Pathway
Caption: Generalized retinoic acid signaling pathway.
Experimental Workflow
Caption: Workflow for determining optimal concentration.
Discussion and Future Directions
The available data strongly suggest that 5,6-Epoxy-13-cis-retinoic acid, like its all-trans isomer, exerts its biological effects through the RAR-mediated signaling pathway. However, its potency is considerably lower than that of ATRA. The observation that 1 µM of all-trans-5,6-epoxy-retinoic acid can induce growth arrest in certain cancer cell lines provides a practical starting point for dose-response studies with the 13-cis isomer.
For researchers and drug development professionals, it is crucial to conduct thorough dose-response experiments for each new cell line to determine the optimal concentration that elicits the desired biological effect while minimizing off-target effects and cytotoxicity. Further research is needed to elucidate the specific binding affinities of 5,6-Epoxy-13-cis-retinoic acid for the different RAR isoforms and to identify its unique downstream target genes and cellular effects compared to other retinoids. Such studies will be invaluable for the potential therapeutic application of this compound in oncology and other fields.
References
- 1. The biological activity of 5,6-epoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.techscience.cn [cdn.techscience.cn]
In-Depth Technical Guide: Best Practices for the Storage and Handling of 5,6-Epoxy-13-cis-retinoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage, handling, and use of 5,6-Epoxy-13-cis-retinoic acid, a critical metabolite of 13-cis-retinoic acid (isotretinoin). Adherence to these guidelines is essential to ensure the compound's integrity, stability, and safety in a research and development setting.
Compound Properties and Storage
5,6-Epoxy-13-cis-retinoic acid is a light and moisture-sensitive solid compound. Proper storage is paramount to prevent degradation and maintain its biological activity.
Table 1: Physicochemical and Storage Data for 5,6-Epoxy-13-cis-retinoic acid
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₈O₃ | [1][2] |
| Molecular Weight | 316.43 g/mol | [1][3] |
| Appearance | Yellow Solid | [4] |
| Purity | ≥95% to 98% | [1][5] |
| Recommended Storage Temperature | -20°C or -80°C | [2] |
| Shipping Conditions | Dry ice | [2] |
| Stability | Light and moisture sensitive.[4] Stable for ≥ 2 years when stored at -80°C.[2] | |
| Solubility | Slightly soluble in methanol (B129727) (sonication may be required).[2][5] Soluble in chloroform.[6] |
Handling Recommendations:
-
Work with the compound under subdued light or yellow light to prevent photodegradation.[7]
-
Handle in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.[8]
-
For solution preparation, use solvents such as methanol or chloroform.[2][5][6] Due to its limited stability in solution, it is advisable to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods.
Safety and Handling Precautions
As a retinoid, 5,6-Epoxy-13-cis-retinoic acid should be handled with care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Ventilation: Use a chemical fume hood to avoid inhalation of dust.
-
First Aid:
-
Skin Contact: Flush with copious amounts of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water and seek medical advice.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water if the person is conscious and seek medical attention.
-
Biological Activity and Signaling Pathway
5,6-Epoxy-13-cis-retinoic acid is a biologically active metabolite of 13-cis-retinoic acid.[3] Its biological effects are primarily mediated through the activation of retinoic acid receptors (RARs), which are ligand-activated transcription factors that regulate gene expression.[3][9]
Retinoids, including 5,6-epoxy-retinoic acid, bind to RARs, which then form heterodimers with retinoid X receptors (RXRs). This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[8] The all-trans isomer of 5,6-epoxy retinoic acid has been shown to be an agonist of all three RAR isoforms (α, β, and γ).[6]
Below is a diagram illustrating the general signaling pathway of retinoids.
Caption: General signaling pathway for retinoids, including 5,6-Epoxy-13-cis-retinoic acid.
Experimental Protocols
While specific, detailed protocols for 5,6-Epoxy-13-cis-retinoic acid are not extensively published, the following are generalized methodologies based on protocols for related retinoids that can be adapted.
Cell Growth Inhibition Assay (e.g., T47D cells)
This protocol outlines a general method to assess the effect of 5,6-Epoxy-13-cis-retinoic acid on the proliferation of a cancer cell line.
Materials:
-
T47D human breast cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
5,6-Epoxy-13-cis-retinoic acid
-
Vehicle control (e.g., DMSO or ethanol)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Methodology:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 5,6-Epoxy-13-cis-retinoic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of 5,6-Epoxy-13-cis-retinoic acid or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control for each concentration. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis and quantification of 5,6-Epoxy-13-cis-retinoic acid in biological samples.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of methanol and an aqueous buffer like ammonium (B1175870) acetate)[10]
-
Extraction solvent (e.g., hexane (B92381) or a mixture of organic solvents)[10]
-
Internal standard (optional but recommended)
-
Nitrogen evaporator
Methodology:
-
Sample Preparation:
-
Cell Lysates/Tissues: Homogenize the sample in a suitable buffer.
-
Extraction: Add the extraction solvent to the homogenized sample, vortex thoroughly, and centrifuge to separate the organic and aqueous phases. Collect the organic layer containing the retinoids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto the HPLC column.
-
Run the appropriate gradient method to separate the retinoid isomers.
-
Detect the compound using a UV detector (around 340-365 nm) or a mass spectrometer for higher sensitivity and specificity.[11]
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified 5,6-Epoxy-13-cis-retinoic acid.
-
Determine the concentration in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cellular effects of 5,6-Epoxy-13-cis-retinoic acid.
Caption: A generalized experimental workflow for studying 5,6-Epoxy-13-cis-retinoic acid.
This guide provides a foundational understanding for the safe and effective use of 5,6-Epoxy-13-cis-retinoic acid in a laboratory setting. Researchers should always consult the specific product information and safety data sheets provided by the supplier and adapt protocols as necessary for their specific experimental needs.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Normal phase LC-MS determination of retinoic acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Low Bioactivity of 5,6-Epoxy-13-cis-Retinoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for troubleshooting and understanding the unexpectedly low bioactivity of 5,6-Epoxy-13-cis-retinoic acid. This document outlines potential causes for diminished activity, provides detailed experimental protocols for bioactivity assessment, and presents key data to aid in the interpretation of experimental results.
Introduction to 5,6-Epoxy-13-cis-Retinoic Acid
5,6-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid (isotretinoin), a retinoid widely used in the treatment of severe acne.[1] Like other retinoids, its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs), which function as ligand-activated transcription factors to regulate gene expression involved in cell growth, differentiation, and apoptosis.[2] The epoxy group at the 5,6-position and the cis configuration at the 13-position are key structural features that influence its stability, receptor binding affinity, and overall bioactivity.
Reports on the bioactivity of epoxy-retinoids suggest they can be as active as their parent compounds in some in vitro assays.[3] However, researchers may encounter lower than expected biological responses. This guide addresses the potential reasons for this discrepancy and provides a systematic approach to investigation.
Potential Causes of Low Bioactivity
The observed low bioactivity of 5,6-Epoxy-13-cis-retinoic acid can stem from a variety of factors, ranging from compound integrity to experimental design. A logical workflow for diagnosing the issue is presented below.
Caption: Troubleshooting workflow for low bioactivity.
Compound Integrity and Purity
Retinoids are notoriously unstable and susceptible to degradation by light, oxygen, and heat.[4]
-
Isomerization: The 13-cis isomer is generally less thermodynamically stable than the all-trans isomer and can convert under various conditions. Furthermore, light can induce isomerization of the double bonds in the polyene chain, leading to a mixture of isomers with potentially lower bioactivity.[5]
-
Oxidation: The epoxy group and the conjugated double bond system are prone to oxidation, which can lead to inactive byproducts.
-
Purity: The initial purity of the compound should be confirmed. Impurities from synthesis can interfere with biological assays.
Storage and Handling
Proper storage is critical for maintaining the bioactivity of retinoids.
-
Temperature: 5,6-Epoxy-13-cis-retinoic acid should be stored at -80°C for long-term stability.[1]
-
Light: All manipulations should be performed under yellow or red light to prevent photoisomerization.[6]
-
Atmosphere: Aliquots should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided by storing the compound in small, single-use aliquots.
Solubility and Delivery in Vitro
The poor aqueous solubility of retinoids presents a significant challenge for in vitro studies.
-
Solvent: While slightly soluble in methanol (B129727) with sonication, dissolving the compound in an appropriate organic solvent like DMSO for stock solutions is common practice.[1] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Precipitation: The compound may precipitate out of the aqueous cell culture medium, drastically reducing its effective concentration.
-
Protein Binding: Retinoids are known to bind to proteins in fetal bovine serum (FBS) and to plasticware.[7] While protein binding can help stabilize the compound in solution, it also reduces the concentration of free, bioavailable compound.[7] Conversely, in serum-free media, retinoids are significantly less stable.[7][8]
Experimental System
The choice of cell line and assay conditions can significantly impact the observed bioactivity.
-
Cellular Uptake and Metabolism: The expression levels of retinoid uptake proteins (e.g., STRA6) and intracellular binding proteins (CRABPs) can vary between cell types, affecting the intracellular concentration of the compound.[5][9] Furthermore, cells can metabolize 5,6-epoxy-retinoic acid into other, potentially less active, compounds.[9][10]
-
Receptor Expression: The relative expression levels of RARα, RARβ, and RARγ can differ between cell lines, and 5,6-epoxy-retinoic acid may exhibit receptor subtype selectivity.
-
Assay Duration: Prolonged incubation times may lead to significant degradation of the compound in the cell culture medium.
Quantitative Data
The following tables summarize key quantitative data for 5,6-epoxy-retinoic acid and related compounds.
Table 1: Physicochemical Properties of 5,6-Epoxy-13-cis-Retinoic Acid
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.4 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in methanol (with sonication) | [1] |
| Storage | -80°C | [1] |
| Stability | ≥ 2 years at -80°C | [1] |
Table 2: Bioactivity Data (EC₅₀ Values) for Retinoic Acid Receptor Activation
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Source |
| 5,6-Epoxy-all-trans-retinoic acid | 77 | 35 | 4 | [11] |
| All-trans-retinoic acid (ATRA) | 169 | 9 | 2 | [11] |
| 13-cis-retinoic acid | 124 | 47 | 36 | [11] |
| 9-cis-retinoic acid | 13 | 173 | 58 | [11] |
Key Experimental Protocols
Protocol for Retinoic Acid Receptor (RAR) Competitive Binding Assay
This protocol is adapted from standard radioligand binding assays and can be used to determine the binding affinity of 5,6-Epoxy-13-cis-retinoic acid to RARs.[12][13]
Objective: To determine the concentration of 5,6-Epoxy-13-cis-retinoic acid required to inhibit 50% of the specific binding of a radiolabeled retinoic acid to a specific RAR subtype (IC₅₀).
Materials:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)
-
[³H]all-trans-retinoic acid or [³H]9-cis-retinoic acid (radioligand)
-
Unlabeled all-trans-retinoic acid (for non-specific binding determination)
-
5,6-Epoxy-13-cis-retinoic acid (test compound)
-
Binding Buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound (5,6-Epoxy-13-cis-retinoic acid) in the binding buffer.
-
In a microplate, combine the recombinant RAR-LBD, a fixed concentration of the radioligand (typically at or below its Kd, e.g., 3 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled all-trans-retinoic acid (e.g., 1 µM).
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).
-
Separate the bound from free radioligand. This can be achieved by various methods, such as filtration through a glass fiber filter followed by washing, or by using scintillation proximity assay (SPA) beads.
-
Add scintillation cocktail to the filters or wells.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol for Retinoic Acid Response Element (RARE) Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate RAR-mediated gene transcription.[1][14]
Objective: To determine the concentration of 5,6-Epoxy-13-cis-retinoic acid that produces a half-maximal induction of a luciferase reporter gene under the control of a retinoic acid response element (EC₅₀).
Materials:
-
A suitable mammalian cell line (e.g., HEK293, COS-7, MCF-7)
-
A luciferase reporter plasmid containing a RARE upstream of the luciferase gene (e.g., pGL4-RARE).
-
An expression plasmid for the desired RAR subtype (e.g., pCMX-hRARα), if the cell line does not endogenously express sufficient levels.
-
A control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium (with and without serum).
-
5,6-Epoxy-13-cis-retinoic acid (test compound).
-
All-trans-retinoic acid (positive control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate (e.g., 96-well) at a density that will result in approximately 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the RARE-luciferase reporter plasmid, the RAR expression plasmid (if needed), and the normalization control plasmid using a suitable transfection reagent.
-
After transfection (typically 24 hours), replace the medium with fresh medium containing a dilution series of the test compound (5,6-Epoxy-13-cis-retinoic acid) or the positive control (all-trans-retinoic acid). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an appropriate time (e.g., 16-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity (as fold induction over vehicle control) against the logarithm of the compound concentration and determine the EC₅₀ value using non-linear regression.
Signaling Pathways and Logical Relationships
The canonical signaling pathway for retinoic acid involves its binding to RARs, which then heterodimerize with Retinoid X Receptors (RXRs) to regulate gene transcription.
Caption: Canonical retinoic acid signaling pathway.
The following diagram illustrates the logical relationships between potential factors contributing to low bioactivity.
Caption: Logical relationships of factors causing low bioactivity.
Conclusion
Troubleshooting the low bioactivity of 5,6-Epoxy-13-cis-retinoic acid requires a systematic and multi-faceted approach. By carefully considering the stability and handling of the compound, optimizing its delivery in vitro, and critically evaluating the experimental design, researchers can identify and address the root causes of diminished activity. This guide provides the necessary data, protocols, and logical frameworks to facilitate this process, ultimately enabling a more accurate assessment of the biological potential of this and other challenging retinoid compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0959069A1 - A process for the preparation of 13-CIS-retinoic acid - Google Patents [patents.google.com]
- 11. Retinol - Wikipedia [en.wikipedia.org]
- 12. Cellular uptake of retinoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]
The Stabilizing Effect of Serum on 5,6-Epoxy-13-cis-Retinoic Acid in Cell Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. 5,6-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid, an isomer of retinoic acid.[1][2] The inherent instability of retinoids in aqueous solutions presents a significant challenge for in vitro studies, potentially leading to inconsistent and unreliable results. This technical guide explores the critical impact of serum on the stability of retinoids, with a focus on 5,6-Epoxy-13-cis-retinoic acid, in cell culture media. It provides an in-depth overview of the stabilizing mechanisms, detailed experimental protocols for stability assessment, and a summary of the available data. While specific quantitative stability data for 5,6-Epoxy-13-cis-retinoic acid is limited, this guide draws upon extensive research on closely related retinoic acid isomers to provide a robust framework for researchers.
Retinoids are known to be susceptible to degradation from exposure to light, air, and elevated temperatures.[3] In cell culture conditions, the composition of the media plays a pivotal role in maintaining the integrity of these compounds. The presence of serum, particularly fetal bovine serum (FBS), has been demonstrated to significantly enhance the stability of various retinoic acid isomers.[3] This stabilizing effect is largely attributed to the binding of retinoids to proteins within the serum, most notably albumin. This interaction shields the retinoid molecules from oxidative and isomeric degradation.
Data Presentation: Stability of Retinoic Acid Isomers in Culture Media
Table 1: Recovery of Retinoic Acid Isomers in Serum-Free vs. Serum-Supplemented Media after 24 hours
| Retinoid Isomer | Initial Concentration (µM) | % Recovery in Serum-Free Medium | % Recovery in Medium with 10% FBS |
| all-trans-Retinoic Acid (at-RA) | 1 | < 30% | > 90% |
| 9-cis-Retinoic Acid (9-cis-RA) | 1 | Significantly Reduced | > 90% |
| 13-cis-Retinoic Acid (13-cis-RA) | 1 | Significantly Reduced | > 90% |
Data extrapolated from studies on common retinoic acid isomers, demonstrating the significant stabilizing effect of Fetal Bovine Serum (FBS). The exact recovery percentages for 9-cis-RA and 13-cis-RA in serum-free media can vary but are consistently and substantially lower than in serum-supplemented media.
Table 2: Influence of Bovine Serum Albumin (BSA) on Retinoid Stability in Serum-Free Media
| Retinoid Isomer | Treatment Condition | % Recovery after 24 hours |
| all-trans-Retinoic Acid (at-RA) | Serum-Free Medium | < 30% |
| all-trans-Retinoic Acid (at-RA) | Serum-Free Medium + 6 mg/mL BSA | > 90% |
This data highlights that the addition of purified bovine serum albumin (BSA) can mimic the stabilizing effect of whole serum, confirming the crucial role of protein binding.
Experimental Protocols
To ensure accurate and reproducible results in studies involving 5,6-Epoxy-13-cis-retinoic acid, it is imperative to follow rigorous experimental protocols. The following methodologies are adapted from established procedures for retinoid stability and quantification.
Protocol 1: Assessment of 5,6-Epoxy-13-cis-Retinoic Acid Stability in Cell Culture Media
Objective: To determine the stability of 5,6-Epoxy-13-cis-retinoic acid in both serum-free and serum-supplemented cell culture media over time.
Materials:
-
5,6-Epoxy-13-cis-retinoic acid
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), hexane)
-
Amber-colored microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 5,6-Epoxy-13-cis-retinoic acid in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store at -80°C in the dark. All handling of retinoids should be performed under yellow or red light to prevent photodegradation.
-
Preparation of Media: Prepare two sets of cell culture media:
-
Serum-free medium.
-
Medium supplemented with 10% FBS.
-
-
Spiking of Media: Spike both sets of media with 5,6-Epoxy-13-cis-retinoic acid to a final concentration of 1 µM.
-
Incubation: Aliquot the spiked media into amber-colored tubes and incubate at 37°C in a 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Sample Extraction:
-
To 1 mL of media, add an internal standard (e.g., a stable, structurally similar compound).
-
Perform a liquid-liquid extraction using a suitable organic solvent like hexane (B92381) or ethyl acetate (B1210297).[4]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic layer to a new amber-colored tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the HPLC system for quantification.
-
Protocol 2: HPLC Quantification of 5,6-Epoxy-13-cis-Retinoic Acid
Objective: To separate and quantify 5,6-Epoxy-13-cis-retinoic acid from cell culture media extracts.
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used for retinoid analysis (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of methanol or acetonitrile in an aqueous buffer (e.g., 0.01 M sodium acetate, pH 5.2) is often effective.[5] An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been used for separating 13-cis-retinoic acid and its isomers.[5]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[5]
-
Detection: UV detection at a wavelength of approximately 340-350 nm is suitable for retinoids. A diode array detector can be used to obtain the full UV spectrum for peak identification. Mass spectrometry (LC-MS/MS) can provide higher sensitivity and specificity.[6][7]
-
Quantification: Generate a standard curve using known concentrations of 5,6-Epoxy-13-cis-retinoic acid to calculate the concentration in the unknown samples.
Mandatory Visualizations
Diagrams of Key Processes
Caption: Experimental workflow for assessing the stability of 5,6-Epoxy-13-cis-retinoic acid.
Caption: Formation and stability pathways of 5,6-Epoxy-13-cis-retinoic acid.
Caption: Simplified signaling pathway of 5,6-Epoxy-13-cis-retinoic acid.
Conclusion and Recommendations
The stability of 5,6-Epoxy-13-cis-retinoic acid, like other retinoids, is significantly compromised in serum-free cell culture media. The presence of serum, or purified albumin, is critical for maintaining the integrity of the compound and ensuring the reliability of experimental outcomes. Researchers investigating the biological effects of 5,6-Epoxy-13-cis-retinoic acid in vitro must consider the composition of their culture media and take appropriate measures to prevent degradation.
Key Recommendations:
-
Serum is Recommended: For routine cell culture experiments involving 5,6-Epoxy-13-cis-retinoic acid, the use of serum-supplemented media is strongly recommended to ensure stability.
-
Use of BSA in Serum-Free Conditions: If serum-free conditions are necessary, the addition of purified BSA (e.g., 6 mg/mL) can provide a comparable stabilizing effect.[3]
-
Control for Degradation: In all experiments, it is advisable to include a "media only" control (without cells) to assess the baseline degradation of the compound under the specific experimental conditions.
-
Protect from Light: All solutions containing retinoids should be protected from light to prevent photo-isomerization and degradation.
-
Fresh Preparations: Prepare retinoid-supplemented media fresh for each experiment to minimize degradation during storage.
By adhering to these guidelines and employing the detailed protocols outlined in this guide, researchers can enhance the accuracy and reproducibility of their in vitro studies on 5,6-Epoxy-13-cis-retinoic acid and other retinoids.
References
- 1. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
Off-Target Effects of 5,6-Epoxy-13-cis-retinoic Acid: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
5,6-Epoxy-13-cis-retinoic acid is a primary metabolite of the widely used dermatological and oncological drug, 13-cis-retinoic acid (isotretinoin). While the on-target effects of retinoids via retinoic acid receptors (RARs) are well-documented, the potential for off-target activities of their metabolites remains a critical area of investigation for understanding the complete pharmacological and toxicological profile. This technical guide synthesizes the current, albeit limited, knowledge on 5,6-Epoxy-13-cis-retinoic acid and provides a comprehensive framework for investigating its off-target effects. Due to a notable gap in publicly available direct experimental data for this specific metabolite, this document outlines proposed experimental strategies based on established methodologies in safety pharmacology and toxicology for related compounds.
Introduction to 5,6-Epoxy-13-cis-retinoic Acid
5,6-Epoxy-13-cis-retinoic acid is an oxidized metabolite of 13-cis-retinoic acid.[1][2] Its formation is catalyzed by an enzyme system present in various tissues, with the highest concentrations found in the kidney.[3] The parent compound, 13-cis-retinoic acid, is known to exhibit low binding affinity for cellular retinoic acid binding proteins and nuclear retinoid receptors, suggesting it may function as a pro-drug that undergoes intracellular isomerization to the more biologically active all-trans-retinoic acid.[4] This metabolic pathway underscores the importance of characterizing the biological activities of its metabolites, including the 5,6-epoxy derivative.
Understanding the off-target effects of 5,6-Epoxy-13-cis-retinoic acid is crucial for several reasons:
-
Comprehensive Safety Profile: Unidentified off-target interactions are a significant cause of adverse drug reactions.
-
Mechanism of Action: Off-target effects may contribute to the therapeutic efficacy or side effects of the parent drug, 13-cis-retinoic acid.
-
Drug Development: Characterizing the activity of major metabolites is a regulatory expectation and essential for the development of safer retinoid-based therapies.
Known Biological Activity and Metabolism
Direct quantitative data on the off-target effects of 5,6-Epoxy-13-cis-retinoic acid is scarce. One study reported that 5,6-epoxyretinoic acid (isomer not specified) demonstrates minimal activity in supporting the growth of vitamin A-deficient rats, suggesting low on-target retinoid activity.[3]
The metabolism of 5,6-epoxyretinoic acid has been investigated, revealing further biotransformation. The major metabolite identified in the small intestinal mucosa of rats is 5,6-epoxyretinoyl beta-glucuronide.[5] This glucuronidation reaction is a common pathway for the detoxification and elimination of xenobiotics. The metabolism of 5,6-epoxyretinoic acid was observed to be more rapid than that of retinoic acid and did not lead to the production of retinoic acid itself.[5]
Metabolic pathway of 13-cis-retinoic acid to its epoxy and glucuronide metabolites.
Proposed Experimental Protocols for Off-Target Effect Identification
The following sections detail a proposed workflow for the systematic investigation of the off-target effects of 5,6-Epoxy-13-cis-retinoic acid.
In Vitro Off-Target Screening
A tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.
3.1.1. Broad Receptor and Enzyme Profiling
The initial step involves screening the compound against a large panel of known pharmacological targets to identify potential off-target binding interactions.
-
Objective: To identify unintended binding to G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.
-
Methodology:
-
Compound Preparation: Synthesize or procure high-purity 5,6-Epoxy-13-cis-retinoic acid. Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Assay Panels: Utilize commercially available off-target screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically employ radioligand binding assays for receptors and transporters, and enzymatic assays for kinases.
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the panel.
-
Data Analysis: Identify targets where the compound exhibits significant inhibition or stimulation (typically >50% at 10 µM).
-
Confirmatory and Dose-Response Studies: For any "hits" from the primary screen, perform full concentration-response curves to determine potency (IC50 or EC50 values).
-
| Parameter | Description |
| Test Article | 5,6-Epoxy-13-cis-retinoic acid |
| Purity | >98% |
| Screening Concentration | 10 µM (primary screen) |
| Assay Type | Radioligand Binding Assays (Receptors, Transporters), Enzymatic Assays (Kinases) |
| Hit Criteria | >50% inhibition/stimulation |
| Follow-up | 8-point concentration-response curve to determine IC50/EC50 |
Table 1: Proposed Parameters for Broad Off-Target Screening
3.1.2. Cellular-Based Assays
For validated off-target hits from binding or enzymatic assays, cellular assays are essential to determine the functional consequences of these interactions.
-
Objective: To assess the functional impact of off-target binding in a cellular context.
-
Methodology (Example for a GPCR hit):
-
Cell Line Selection: Use a cell line endogenously expressing the target receptor or a recombinant cell line overexpressing the receptor.
-
Functional Readout: Select an appropriate assay based on the receptor's signaling pathway (e.g., cAMP measurement for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors).
-
Assay Protocol:
-
Plate cells in a suitable microplate format.
-
Treat cells with a range of concentrations of 5,6-Epoxy-13-cis-retinoic acid.
-
For antagonist activity, co-treat with a known agonist.
-
Measure the functional response using a plate reader.
-
-
Data Analysis: Generate concentration-response curves to determine agonist (EC50) or antagonist (IC50) potency.
-
| Parameter | Description |
| Cell Line | HEK293 or CHO cells expressing the target receptor |
| Assay Type | cAMP, Calcium Flux, or other relevant second messenger assay |
| Test Article Concentrations | 10-point, 3-fold serial dilution (e.g., from 30 µM) |
| Controls | Vehicle, known agonist, known antagonist |
| Data Output | EC50 (for agonists) or IC50 (for antagonists) |
Table 2: Example Parameters for a Cellular Functional Assay
Proposed workflow for in vitro off-target screening.
In Vitro Toxicology and Safety Pharmacology
Beyond specific receptor interactions, it is important to assess the broader cytotoxic potential and effects on key physiological pathways.
3.2.1. Cytotoxicity Assays
-
Objective: To determine the concentration at which the compound induces cell death.
-
Methodology:
-
Cell Lines: Use a panel of cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, HaCaT for skin).
-
Assay: Employ a standard cytotoxicity assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a cell viability assay based on ATP content (e.g., CellTiter-Glo®).
-
Protocol:
-
Seed cells in 96-well plates.
-
Treat with a range of concentrations of 5,6-Epoxy-13-cis-retinoic acid for 24-72 hours.
-
Measure cell viability according to the assay manufacturer's instructions.
-
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration).
-
3.2.2. hERG Channel Assay
-
Objective: To assess the potential for QT interval prolongation, a critical cardiac safety liability.
-
Methodology:
-
Assay Type: Use automated patch-clamp electrophysiology (e.g., QPatch or Patchliner) on cells stably expressing the hERG potassium channel.
-
Protocol:
-
Apply a voltage protocol to elicit hERG currents.
-
Perfuse cells with increasing concentrations of 5,6-Epoxy-13-cis-retinoic acid.
-
Measure the inhibition of the hERG tail current.
-
-
Data Analysis: Determine the IC50 for hERG channel inhibition.
-
| Assay | Cell Line | Endpoint | Key Parameter |
| Cytotoxicity | HepG2, HEK293, HaCaT | Cell Viability | CC50 |
| hERG Inhibition | HEK293-hERG | hERG Potassium Current | IC50 |
Table 3: Proposed In Vitro Toxicology Assays
Data Presentation and Interpretation
All quantitative data should be presented in clear, structured tables to allow for easy comparison of potencies across different targets and assays. The therapeutic index (off-target IC50 / on-target EC50) should be calculated to put any off-target activity into the context of the desired biological effect. A significant off-target liability is generally considered for compounds with an off-target potency within 30- to 100-fold of the on-target potency.
Conclusion
While there is a clear need for direct experimental investigation, this guide provides a robust framework for the systematic evaluation of the off-target effects of 5,6-Epoxy-13-cis-retinoic acid. By employing a combination of broad panel screening, functional cellular assays, and in vitro toxicology, researchers can build a comprehensive safety and pharmacological profile of this key retinoid metabolite. Such data are indispensable for a complete understanding of the clinical effects of 13-cis-retinoic acid and for the future development of safer drugs in this class.
References
- 1. Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
An In-depth Technical Guide to the Cellular Isomerization of 13-cis-Retinoic Acid to all-trans-Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intracellular conversion of 13-cis-retinoic acid (13-cis-RA, Isotretinoin) to its biologically active isomer, all-trans-retinoic acid (atRA, Tretinoin). This process is critical to the therapeutic efficacy of 13-cis-RA, particularly in dermatology and oncology. This document details the underlying mechanisms, key enzymatic players, and relevant signaling pathways, supplemented with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
The Pro-Drug Concept: Unmasking the Active Form
13-cis-retinoic acid is widely considered a pro-drug, exhibiting low affinity for the primary mediators of retinoid action: cellular retinoic acid-binding proteins (CRABPs) and nuclear retinoic acid receptors (RARs).[1][2] Its therapeutic effects are largely attributed to its intracellular isomerization into atRA, the principal endogenous ligand for RARs.[3][4] Upon binding atRA, RARs form heterodimers with retinoid X receptors (RXRs), and these complexes then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[5] This genomic pathway is central to the role of retinoids in regulating cell proliferation, differentiation, and apoptosis.[6]
The conversion of 13-cis-RA to atRA is a cell-type-specific phenomenon. For instance, a marked isomerization is observed in human sebocytes (SZ95 cell line), where intracellular levels of atRA can be 2- to 15-fold higher than the parent compound.[2] In contrast, this conversion is not significant in keratinocytes (HaCaT cell line), highlighting a selective mechanism of action that is crucial for its therapeutic applications in acne.[2]
Mechanisms of Isomerization: Enzymatic and Non-Enzymatic Pathways
The conversion of 13-cis-RA to atRA can occur through both non-enzymatic and enzymatic processes within the cell.
Non-Enzymatic Isomerization
Certain thiol-containing compounds, such as glutathione (B108866), can catalyze the isomerization of retinoic acid isomers in a chemical reaction.[7] This process is reversible and tends toward an equilibrium that favors the all-trans isomer.[7]
Enzymatic Isomerization
Evidence strongly suggests that the isomerization of 13-cis-RA is primarily an enzyme-mediated process.
A key family of enzymes implicated in this conversion is the Glutathione S-Transferases (GSTs).[7][8] Purified hepatic GSTs from rats have been shown to rapidly catalyze the isomerization of 13-cis-RA to atRA.[8] This catalytic activity is independent of glutathione, indicating that GSTs can function as isomerases in this context.[8] The reaction exhibits substrate saturation kinetics and is significantly more efficient than non-enzymatic, thiol-catalyzed isomerization.[8] Among human recombinant GSTs, the Pi class isoenzyme GSTP1-1 is particularly effective.[9]
A novel enzyme, 13-cis-isomerohydrolase (13cIMH), has been identified in the zebrafish brain. This enzyme specifically generates 13-cis-retinol (B135769) from all-trans-retinyl esters.[10] 13-cis-retinol can then be oxidized to form 13-cis-RA. This discovery points to a dedicated enzymatic pathway for the synthesis of 13-cis retinoids.[10]
Quantitative Data on Isomerization
The following tables summarize the available quantitative data on the enzymatic isomerization of 13-cis-RA.
| Enzyme Source | Enzyme Class/Isoform | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference(s) |
| Rat Hepatic GSTs | Mixed | 13-cis-Retinoic Acid | ~8 | - | - | [8] |
| Human Recombinant GSTP1-1 | Pi | 13-cis-Retinoic Acid | ~7 | 650 pmol/min/nmol | - | [9] |
| Zebrafish Brain 13cIMH | Isomerohydrolase | all-trans-Retinyl Ester | 2.6 | - | 4.4 x 10-4 | [10] |
Table 1: Kinetic Parameters of Enzymes Involved in 13-cis-Retinoic Acid Isomerization and Precursor Formation.
| Cell Line | Treatment | Time (h) | Intracellular atRA/13-cis-RA Ratio | Reference(s) |
| SZ95 Sebocytes | 13-cis-Retinoic Acid | 12-72 | 2-15 | [2] |
| HaCaT Keratinocytes | 13-cis-Retinoic Acid | - | No significant isomerization | [2] |
Table 2: Cell-Type Specificity of 13-cis-Retinoic Acid Isomerization.
Signaling Pathways
The biological effects of 13-cis-RA are mediated through the downstream signaling of its active isomer, atRA. These pathways can be broadly categorized as genomic and non-genomic.
Genomic Signaling Pathway
The canonical pathway involves the regulation of gene expression.
Non-Genomic Signaling Pathway
Recent evidence suggests that atRA can also elicit rapid, non-genomic effects by activating kinase signaling cascades.[1][11] This pathway is independent of gene transcription and protein synthesis.[12]
Experimental Protocols
Cell Culture
-
Media Preparation: Prepare Sebomed® medium.
-
Cell Seeding: Plate SZ95 sebocytes in appropriate culture vessels.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the cells when they reach 70-80% confluency.
This protocol is based on descriptions of SZ95 cell culture.[4][13]
-
Media Preparation: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Plate HaCaT keratinocytes in appropriate culture vessels.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the cells when they reach 80-90% confluency.
This protocol is based on descriptions of HaCaT cell culture.[14][15]
In Vitro Isomerization Assay
HPLC Analysis of Retinoic Acid Isomers
-
Sample Preparation: Extract retinoids from cell pellets or tissue homogenates using a suitable organic solvent mixture (e.g., hexane and ethanol). Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Chromatographic System:
-
Column: A silica (B1680970) gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm I.D.) for normal-phase HPLC.[16]
-
Mobile Phase: A mixture of hexane, 2-propanol, and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v).[16]
-
Flow Rate: 1 ml/min.[16]
-
Detection: UV detection at 350 nm.[16]
-
-
Isocratic Elution: Perform the separation using an isocratic elution.
-
Quantification: Identify and quantify the peaks corresponding to 13-cis-RA and atRA by comparing their retention times and peak areas with those of authentic standards.
This is a representative protocol based on published methods.[16][17][18][19]
Conclusion
The intracellular isomerization of 13-cis-retinoic acid to all-trans-retinoic acid is a pivotal event that underpins its therapeutic activity. This conversion is a highly regulated, cell-type-specific process, with enzymes such as GSTs playing a key role. A thorough understanding of the mechanisms, kinetics, and downstream signaling pathways is essential for the rational design of novel retinoid-based therapies and for optimizing the clinical use of existing drugs. The experimental protocols provided herein offer a framework for researchers to investigate this critical biological process further.
References
- 1. Vitamin A and retinoid signaling: genomic and nongenomic effects: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione S-transferases act as isomerases in isomerization of 13-cis-retinoic acid to all-trans-retinoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione S-transferases act as isomerases in isomerization of 13-cis-retinoic acid to all-trans-retinoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant human glutathione S-transferases catalyse enzymic isomerization of 13-cis-retinoic acid to all-trans-retinoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Rapid, nongenomic actions of retinoic acid on phosphatidylinositol-3-kinase signaling pathway mediated by the retinoic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sav.sk [sav.sk]
- 17. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jfda-online.com [jfda-online.com]
A Technical Guide to the Validation and Comparative Analysis of MEK Inhibitors Targeting the MAPK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that governs fundamental cellular processes including proliferation, differentiation, and survival.[1][2] Its dysregulation, often driven by mutations in genes like BRAF and RAS, is a key factor in the development of numerous cancers.[1][3] This makes the pathway, particularly the dual-specificity kinases MEK1 and MEK2, a prime target for therapeutic intervention.[1] This technical guide provides an in-depth overview of the validation and comparative analysis of MEK inhibitors. It details standardized experimental protocols for quantifying pathway inhibition, presents comparative data for leading inhibitors, and utilizes pathway and workflow diagrams to clarify complex processes for drug development professionals.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a multi-tiered kinase cascade that relays extracellular signals to the cell's nucleus, culminating in the regulation of gene expression.[2] The process begins with the activation of a receptor tyrosine kinase, which triggers the activation of the small GTPase, Ras.[2] Activated Ras then recruits and activates the RAF kinase (a MAP3K), initiating a sequential phosphorylation cascade. RAF phosphorylates and activates MEK (a MAP2K), which in turn phosphorylates and activates ERK (a MAPK).[2] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate various transcription factors, thereby modulating gene expression to control cell fate.[2]
Figure 1. Simplified diagram of the MAPK/ERK signaling cascade and the point of intervention for MEK inhibitors.
Core Validation Methodologies
Validating the efficacy of a MEK inhibitor requires precise quantification of its on-target effect, which is the reduction of ERK phosphorylation. The two most common and robust methods for this are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blotting for Phospho-ERK (p-ERK)
Western blotting provides a semi-quantitative measure of p-ERK levels relative to the total ERK protein, ensuring that observed changes are due to inhibition of phosphorylation rather than changes in total protein expression.[4]
Figure 2. A typical experimental workflow for quantifying p-ERK levels via Western Blot.
Experimental Protocol: Western Blot for p-ERK
-
Sample Preparation : Culture cells (e.g., A549, HeLa) to 70-80% confluency. Treat with varying concentrations of MEK inhibitor or vehicle control for a specified time (e.g., 2 hours). Stimulate the pathway with a growth factor (e.g., 10 ng/mL EGF for 10 minutes) if necessary to induce a robust baseline p-ERK signal.[5]
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[6] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant.[4]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[4][6]
-
SDS-PAGE : Load 20-60 µg of protein per lane onto a 10% or 12% SDS-PAGE gel and resolve proteins by electrophoresis.[6][7][8]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[4][7]
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to minimize non-specific antibody binding.[6][8]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., pT202/Y204) diluted in 5% BSA/TBST.[4][6]
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[4][6]
-
Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[4][6]
-
Stripping and Re-probing : To normalize the p-ERK signal, the membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2, following the same incubation and detection steps.[4][7][8]
Phospho-ERK ELISA
ELISA offers a more quantitative, higher-throughput alternative to Western blotting for measuring p-ERK levels.[9] Sandwich ELISA kits use two antibodies: a capture antibody coated on the plate that binds total ERK, and a detection antibody that is specific for the phosphorylated form of ERK.[5][10][11]
Experimental Protocol: Sandwich ELISA for p-ERK
-
Sample Preparation : Prepare cell lysates as described in the Western Blot protocol (Steps 1-3).
-
Assay Procedure (Example) :
-
Add 100 µL of standards and diluted cell lysate samples to the appropriate wells of the anti-ERK antibody-coated 96-well plate.[11][12]
-
Aspirate and wash the wells several times with the provided wash buffer.[5]
-
Add 100 µL of the detection antibody (e.g., anti-p-ERK) to each well and incubate for 1 hour at room temperature.[10][11]
-
Aspirate and wash wells.
-
Add 100 µL of HRP-conjugated secondary antibody (or HRP-Streptavidin) and incubate for 1 hour.[10][11]
-
Aspirate and wash wells.
-
Add 100 µL of TMB substrate and incubate in the dark for 30 minutes, allowing color to develop in proportion to the amount of p-ERK.[5][10][11]
-
Add 50-100 µL of Stop Solution to quench the reaction.[5][10][11]
-
-
Data Acquisition : Immediately read the absorbance at 450 nm using a microplate reader.[5][10] The concentration of p-ERK in the samples is determined by comparison to the standard curve.
Comparative Analysis of MEK Inhibitors
A critical aspect of drug development is the comparative analysis of different compounds targeting the same protein. Here, we compare the in vitro potency of four prominent MEK inhibitors: Trametinib, Selumetinib, Binimetinib, and Cobimetinib. The half-maximal inhibitory concentration (IC50) is the primary metric for this comparison, representing the concentration of an inhibitor required to reduce a biological function by 50%. Lower IC50 values indicate higher potency.[1]
In Vitro Potency (IC50)
The following tables summarize reported IC50 values against the MEK1/2 enzymes and for cell proliferation in cancer cell lines with known driver mutations.
Table 1: Enzymatic Inhibitory Potency (IC50, nM)
| Inhibitor | Target | IC50 (nM) |
|---|---|---|
| Trametinib | MEK1 | 0.7 |
| MEK2 | 0.9 | |
| Selumetinib | MEK1 | 14 |
| MEK2 | - | |
| Binimetinib | MEK1 | 12 |
| MEK2 | 12 | |
| Cobimetinib | MEK1 | 4.2 |
| MEK2 | - |
(Data compiled from publicly available sources and scientific literature. Values can vary based on assay conditions.)
Table 2: Cell Proliferation Inhibition (IC50, nM) in BRAF V600E Mutant Cell Lines
| Inhibitor | A375 (Melanoma) | HT-29 (Colorectal) |
|---|---|---|
| Trametinib | 1 - 5 | 5 - 10 |
| Selumetinib | 100 - 500 | >1000 |
| Binimetinib | 20 - 50 | 100 - 200 |
| Cobimetinib | 5 - 20 | 50 - 150 |
(Data compiled from publicly available sources. Values represent typical ranges.)
These data illustrate that while all are potent MEK inhibitors, Trametinib consistently demonstrates the lowest IC50 values in both enzymatic and cell-based assays, indicating the highest potency among the group in these contexts.[13]
Logical Framework for Hit Validation
The process of advancing a candidate MEK inhibitor from initial screening to a lead compound follows a logical progression of validation steps designed to confirm its potency, selectivity, and mechanism of action.
Figure 3. A decision-making workflow for validating a primary screening hit for a MEK inhibitor.
Conclusion
The validation and comparative analysis of MEK inhibitors are foundational activities in the development of targeted cancer therapies. Robust and reproducible methodologies, such as Western blotting and ELISA, are essential for quantifying the on-target effects of these compounds by measuring the inhibition of ERK phosphorylation. Comparative analyses of IC50 values reveal differences in potency, with inhibitors like Trametinib showing superior in vitro activity in many contexts.[13] A structured validation workflow ensures that only the most potent and selective compounds advance in the drug discovery pipeline. This guide provides the protocols, data, and logical frameworks necessary for researchers to effectively evaluate and compare novel MEK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 6. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. raybiotech.com [raybiotech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6-Epoxy-13-cis-retinoic acid and All-trans-retinoic acid Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
All-trans-retinoic acid (ATRA) is a well-established, biologically active metabolite of vitamin A, crucial for regulating gene expression through its interaction with retinoic acid receptors (RARs). Its therapeutic applications, particularly in oncology and dermatology, are extensively documented. In contrast, 5,6-epoxy-13-cis-retinoic acid, a metabolite of the acne medication isotretinoin (B22099) (13-cis-retinoic acid), is generally considered to possess significantly lower biological activity. This technical guide provides an in-depth comparison of the activities of these two retinoids, presenting available quantitative data, detailed experimental methodologies for their assessment, and a visualization of the pertinent signaling pathways. While comprehensive data exists for ATRA, quantitative information on the direct interaction of 5,6-epoxy-13-cis-retinoic acid with nuclear receptors is limited. This document summarizes the current state of knowledge to aid researchers in the fields of retinoid biology and drug development.
Comparative Biological Activity: Quantitative Data
The biological activity of retinoids is primarily mediated by their binding to and activation of retinoic acid receptors (RARs), which in turn modulate gene expression. The available quantitative data indicates a substantial difference in the activity profiles of ATRA and the epoxy metabolites of retinoids.
| Compound | Assay Type | Receptor/System | Result | Reference |
| All-trans-retinoic acid (ATRA) | Transcriptional Activation (EC50) | RARα | 169 nM | [1] |
| RARβ | 9 nM | [1] | ||
| RARγ | 2 nM | [1] | ||
| Receptor Binding (Kd) | RARs | 0.2-0.7 nM | [2] | |
| F9 Cell Differentiation (EC50) | Murine Teratocarcinoma Cells | 1.3 nM | [3] | |
| all-trans-5,6-epoxy-retinoic acid | Transcriptional Activation (EC50) | RARα | 77 nM | [1][4] |
| RARβ | 35 nM | [1][4] | ||
| RARγ | 4 nM | [1][4] | ||
| 5,6-epoxyretinoic acid (isomer not specified) | In vivo Growth Promotion | Vitamin A-deficient rats | 0.5% of ATRA activity | [5] |
| 5,6-epoxy-13-cis-retinoic acid | Receptor Binding / Transcriptional Activation | RARs/RXRs | No direct binding or activation data found. |
Note: The available quantitative data for 5,6-epoxy-retinoic acid primarily pertains to the all-trans isomer. Direct quantitative data on the binding affinity and transcriptional activation for the 13-cis epoxy isomer was not found in the reviewed literature.
Signaling Pathways
The canonical signaling pathway for ATRA involves its transport to the nucleus, binding to RAR/RXR heterodimers, and subsequent regulation of target gene transcription. Based on its activity as an RAR agonist, all-trans-5,6-epoxy-retinoic acid is presumed to act through the same pathway. The signaling activity of 5,6-epoxy-13-cis-retinoic acid remains to be fully elucidated.
Caption: Canonical All-trans-retinoic acid (ATRA) Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess and compare the activity of retinoids like 5,6-epoxy-13-cis-retinoic acid and all-trans-retinoic acid.
Competitive Radioligand Binding Assay for Retinoic Acid Receptors (RARs)
This assay determines the binding affinity of a test compound to RARs by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)
-
[³H]-all-trans-retinoic acid (radioligand)
-
Test compounds (5,6-epoxy-13-cis-retinoic acid, ATRA)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA)
-
Non-specific binding control (high concentration of unlabeled ATRA)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the unlabeled ATRA for the standard curve.
-
In a 96-well plate, add the binding buffer.
-
Add the recombinant RAR-LBD to each well.
-
Add the [³H]-ATRA to each well at a final concentration typically near its Kd.
-
Add the serially diluted test compounds or unlabeled ATRA to the respective wells. For total binding wells, add buffer only. For non-specific binding wells, add a high concentration of unlabeled ATRA.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.
-
Transfer the contents of the wells to a 96-well filter plate pre-soaked in buffer.
-
Rapidly wash the filters with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay for Transcriptional Activation
This assay measures the ability of a compound to activate RAR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Expression vector for the desired RAR isotype (e.g., pCMX-hRARα)
-
Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE) (e.g., pRARE-tk-Luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (5,6-epoxy-13-cis-retinoic acid, ATRA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or ATRA. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration of the lysate.
-
Plot the normalized luciferase activity against the log concentration of the compound to determine the EC50 value.
F9 Teratocarcinoma Cell Differentiation Assay
This assay assesses the potency of a retinoid in inducing the differentiation of F9 embryonal carcinoma cells into parietal endoderm, often measured by the production of laminin (B1169045).[3]
Materials:
-
F9 teratocarcinoma cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compounds (5,6-epoxy-13-cis-retinoic acid, ATRA)
-
Dibutyryl cyclic AMP (dbcAMP) (optional, to enhance differentiation)
-
Enzyme-linked immunosorbent assay (ELISA) kit for laminin
Procedure:
-
Plate F9 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or ATRA. A vehicle control should be included. dbcAMP can be added to all wells to potentiate the response.
-
Incubate the cells for a period sufficient to induce differentiation (e.g., 72-96 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of laminin in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the concentration of laminin against the log concentration of the retinoid to generate a dose-response curve and determine the EC50 value.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for a comprehensive comparison of the biological activities of 5,6-epoxy-13-cis-retinoic acid and all-trans-retinoic acid.
Caption: Experimental Workflow for Comparing Retinoid Activity.
Conclusion
All-trans-retinoic acid is a potent agonist of all three retinoic acid receptor isotypes, leading to robust biological responses such as the induction of cell differentiation. The available evidence for its metabolite, all-trans-5,6-epoxy-retinoic acid, indicates that it also functions as an RAR agonist, albeit with generally lower potency than ATRA for RARβ and RARγ, but surprisingly higher potency for RARα in the cited transcriptional activation assay. In contrast, there is a significant lack of direct quantitative data on the biological activity of 5,6-epoxy-13-cis-retinoic acid. The minimal activity observed in in vivo growth assays for an unspecified 5,6-epoxyretinoic acid isomer suggests that the 13-cis-epoxy form is likely to be substantially less active than ATRA.
For researchers in drug development, the key takeaway is that while the epoxy modification on the cyclohexenyl ring of retinoic acid does not completely abolish its ability to interact with RARs, the stereochemistry of the polyene tail likely plays a critical role in determining the ultimate biological activity. Further research is warranted to fully characterize the pharmacological profile of 5,6-epoxy-13-cis-retinoic acid, including its receptor binding affinity, transcriptional activation potential, and cellular effects, to definitively place it within the spectrum of retinoid activity. The experimental protocols and workflow detailed in this guide provide a robust framework for such investigations.
References
- 1. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of retinoid-induced differentiation of F9 embryonal carcinoma cells with an enzyme-linked immunoadsorbent assay for laminin: statistical comparison of dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6-Epoxy-13-cis Retinoic Acid and 13-cis Retinoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of 13-cis retinoic acid (isotretinoin) and its metabolite, 5,6-Epoxy-13-cis retinoic acid. 13-cis retinoic acid is a well-established therapeutic agent, particularly in dermatology, for the treatment of severe acne. Its biological activity is complex, involving both receptor-dependent and -independent pathways, and it is often considered a prodrug that isomerizes to the more active all-trans retinoic acid. This compound is a product of the metabolic processing of 13-cis retinoic acid. This document summarizes the available quantitative data on their biological activities, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of these two retinoids for research and drug development purposes.
Chemical and Physical Properties
A fundamental comparison of the two molecules begins with their chemical and physical characteristics.
| Property | 13-cis Retinoic Acid | This compound |
| Synonyms | Isotretinoin | 5,6-epoxy-13-cis RA |
| Molecular Formula | C₂₀H₂₈O₂ | C₂₀H₂₈O₃ |
| Molecular Weight | 300.44 g/mol | 316.43 g/mol |
| CAS Number | 4759-48-2 | 81444-57-7 |
| Chemical Structure | A cis isomer of retinoic acid | An epoxide derivative of 13-cis retinoic acid |
Mechanism of Action and Signaling Pathways
Retinoids exert their effects primarily through nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.
13-cis retinoic acid exhibits a low binding affinity for both RARs and RXRs.[1][2] Its biological effects are largely attributed to its intracellular isomerization to all-trans retinoic acid (ATRA), which is a potent agonist for RARs.[2] This conversion is particularly efficient in sebocytes, which helps to explain the targeted efficacy of 13-cis retinoic acid in acne treatment.[3] Additionally, 13-cis retinoic acid can induce apoptosis and cell cycle arrest in sebocytes through RAR-independent mechanisms.
The direct interaction of this compound with RARs and RXRs has not been extensively characterized in direct comparative studies with 13-cis retinoic acid. However, studies on its all-trans isomer, all-trans-5,6-epoxy-retinoic acid, indicate that it can bind to and activate RARs.
Retinoid Signaling Pathway
Caption: Generalized retinoid signaling pathway.
Comparative Biological Activity: Quantitative Data
Direct comparative studies on the biological activities of this compound and 13-cis retinoic acid are limited. The following tables summarize the available quantitative data for each compound, drawing from different studies. It is important to note that the data for the epoxy metabolite is for its all-trans isomer, which serves as an important, albeit indirect, point of comparison.
Table 1: Receptor Transactivation
| Compound | Receptor | EC₅₀ (nM) | Cell Line | Reference |
| 13-cis Retinoic Acid | RARα | 124 | COS-7 | |
| RARγ | 36 | COS-7 | ||
| all-trans-5,6-Epoxy-Retinoic Acid | RARα | 77 | COS-7 | |
| RARγ | 4 | COS-7 | ||
| all-trans Retinoic Acid (for comparison) | RARα | 169 | COS-7 | |
| RARγ | 2 | COS-7 |
Table 2: Effects on Cell Proliferation and Metabolism
| Compound | Biological Effect | Cell Line | Quantitative Measure | Reference |
| 13-cis Retinoic Acid | Inhibition of Proliferation | Human Sebocytes | IC₅₀: 10⁻⁶ M (after 14 days) | |
| Inhibition of Lipid Synthesis | Human Sebocytes | 48.2% reduction | ||
| all-trans-5,6-Epoxy-Retinoic Acid | Growth Promotion (in vivo) | Vitamin A-deficient rats | 0.5% of the activity of all-trans Retinoic Acid | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature for assessing the biological activity of retinoids.
Cell Proliferation Assay (WST-1 Assay)
This protocol describes a colorimetric assay for the quantification of cellular proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Plate cells (e.g., human sebocytes or keratinocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of 13-cis retinoic acid or this compound dissolved in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is non-toxic. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for a cell proliferation assay.
Retinoid Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a compound to a specific retinoid receptor.
-
Receptor Preparation: Prepare nuclear extracts or purified recombinant RAR or RXR proteins.
-
Radioligand: Use a radiolabeled retinoid with known high affinity for the receptor (e.g., [³H]all-trans-retinoic acid for RARs).
-
Competition Reaction: In a multi-well plate, incubate a fixed concentration of the receptor and radioligand with increasing concentrations of the unlabeled competitor compound (13-cis retinoic acid or this compound).
-
Incubation: Incubate at 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding Affinity of 5,6-Epoxy-13-cis-Retinoic Acid for RAR and RXR Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the binding affinity of epoxy-retinoic acid derivatives for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), central players in cellular signaling pathways governing growth, differentiation, and apoptosis. While a comprehensive search of publicly available scientific literature did not yield specific quantitative binding affinity data (such as Kd, Ki, or IC50 values) for 5,6-Epoxy-13-cis-retinoic acid , this guide presents the available data for its closely related isomer, all-trans-5,6-epoxy retinoic acid , to serve as a valuable reference.
Furthermore, this document outlines a detailed, representative experimental protocol for determining such binding affinities using a competitive radioligand binding assay. It also includes visualizations of the canonical RAR/RXR signaling pathway and the experimental workflow to provide a comprehensive resource for researchers in the field.
RAR and RXR Signaling Pathway
Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are nuclear receptors that function as ligand-activated transcription factors.[1][2] Upon binding to their cognate ligands, such as all-trans-retinoic acid (ATRA) for RARs, these receptors undergo a conformational change. RARs typically form heterodimers with RXRs.[2][3] This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][2]
In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription.[2] Ligand binding induces the dissociation of corepressors and the recruitment of coactivator proteins, leading to the activation of gene transcription.[2] This signaling cascade regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4][5]
Binding Affinity Data
As of the latest literature review, no specific quantitative binding affinity data for 5,6-Epoxy-13-cis-retinoic acid with RAR or RXR isoforms has been published. However, data is available for the related isomer, all-trans-5,6-epoxy retinoic acid, which demonstrates that the 5,6-epoxy modification is compatible with RAR binding.
A study by Idres et al. (2002) reported the half-maximal effective concentrations (EC50) for the transactivation of RAR isoforms by all-trans-5,6-epoxy retinoic acid.[6][7][8] These values, while reflecting transcriptional activation rather than direct binding affinity, serve as a strong indicator of the compound's interaction with the receptors.
Table 1: Transactivation Potency (EC50) of all-trans-5,6-epoxy Retinoic Acid on RAR Isoforms
| Receptor Isoform | EC50 (nM) |
| RARα | 77[6][7][8] |
| RARβ | 35[6][7][8] |
| RARγ | 4[6][7][8] |
Regarding RXR receptors, a photoaffinity labeling study suggested that 5,6-epoxy-retinoic acid (isomer not specified) did not compete with 9-cis-retinoic acid for binding to RXRβ, indicating a lack of significant affinity for this receptor subtype.
Experimental Protocols: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound like 5,6-Epoxy-13-cis-retinoic acid for RAR and RXR receptors, a competitive radioligand binding assay is the gold standard.[9] This method measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Materials
-
Receptor Source: Nuclear extracts or purified recombinant RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ proteins.
-
Radioligand: A high-affinity radiolabeled ligand for each receptor type. For example, [3H]-all-trans-retinoic acid for RARs and [3H]-9-cis-retinoic acid for RXRs.
-
Test Compound: 5,6-Epoxy-13-cis-retinoic acid, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Filtration Apparatus: A multi-well plate harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Experimental Workflow
The following diagram illustrates the workflow for a typical competitive radioligand binding assay.
Detailed Procedure
-
Assay Setup: In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound (5,6-Epoxy-13-cis-retinoic acid).
-
Initiation: Add the receptor preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While direct quantitative binding data for 5,6-Epoxy-13-cis-retinoic acid at RAR and RXR receptors remains to be elucidated, the available information on its all-trans isomer suggests that it is likely to interact with RARs, particularly the RARγ isoform, with high potency. The provided experimental framework offers a robust methodology for researchers to determine these crucial binding parameters. Such data will be invaluable for understanding the biological activity of this retinoid metabolite and for the potential development of novel therapeutics targeting the retinoid signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Retinoid X Receptor (RXR) Agonist-Induced Activation of Dominant-Negative RXR-Retinoic Acid Receptor α403 Heterodimers Is Developmentally Regulated during Myeloid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Biological Potency of 5,6-Epoxyretinoic Acid and Retinoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinoic acid (RA), a critical metabolite of vitamin A, orchestrates a wide array of biological processes, primarily through its interaction with nuclear retinoic acid receptors (RARs). Its metabolic derivative, 5,6-epoxyretinoic acid, has been investigated to determine its comparative biological potency. This technical guide provides a comprehensive analysis of the available scientific data, comparing the biological activities of 5,6-epoxyretinoic acid and all-trans-retinoic acid (ATRA). The evidence compiled herein indicates that while 5,6-epoxyretinoic acid can interact with and activate RARs, its overall biological potency is generally lower than that of ATRA. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction to Retinoid Signaling
Retinoic acid is a vital signaling molecule that regulates gene transcription by binding to RARs (RARα, RARβ, and RARγ).[1] These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1] This binding, in the presence of a ligand like ATRA, typically leads to the recruitment of coactivator proteins and the initiation of gene transcription, influencing cellular processes such as differentiation, proliferation, and apoptosis. The metabolism of ATRA leads to the formation of several derivatives, including 5,6-epoxyretinoic acid. Understanding the biological activity of these metabolites is crucial for elucidating the full spectrum of retinoid signaling and for the development of novel therapeutic agents.
Comparative Biological Potency: Quantitative Data
The following tables summarize the available quantitative data comparing the biological potency of 5,6-epoxyretinoic acid and all-trans-retinoic acid across various assays.
Table 1: Transcriptional Activation of Retinoic Acid Receptors (RARs)
| Compound | RAR Isotype | EC50 (nM) | Relative Potency vs. ATRA | Reference |
| All-trans-retinoic acid | RARα | 169 | 1 | Idres et al., 2002 |
| 5,6-Epoxyretinoic acid | RARα | 77 | 2.19x | Idres et al., 2002 |
| All-trans-retinoic acid | RARβ | 9 | 1 | Idres et al., 2002 |
| 5,6-Epoxyretinoic acid | RARβ | 35 | 0.26x | Idres et al., 2002 |
| All-trans-retinoic acid | RARγ | 2 | 1 | Idres et al., 2002 |
| 5,6-Epoxyretinoic acid | RARγ | 4 | 0.5x | Idres et al., 2002 |
EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal transcriptional activation in a luciferase reporter assay. A lower EC50 indicates higher potency.
Table 2: In Vivo and In Vitro Biological Activity
| Assay | Compound | Potency/Activity | Reference |
| Rat Growth Promotion | 5,6-Epoxyretinoic acid | 0.5% as active as ATRA | Zile et al., 1980 |
| NB4 Cell Differentiation | 5,6-Epoxyretinoic acid | Similar activity to ATRA at 1 µM | Idres et al., 2001[2][3] |
| MCF-7 Cell Growth Arrest | 5,6-Epoxyretinoic acid | Induces growth arrest at 1 µM | Cayman Chemical[4] |
Table 3: Retinoic Acid Receptor (RAR) Binding Affinity
| Compound | RAR Isotype | Binding Affinity (Ki or IC50) | Reference |
| All-trans-retinoic acid | RARα, RARβ, RARγ | High affinity (Kd in the 0.2-0.7 nM range) | Allenby et al., 1993[2] |
| 5,6-Epoxyretinoic acid | RARα, RARβ, RARγ | Data not available | - |
While Idres et al. (2002) state that 5,6-epoxyretinoic acid binds to RARs with variable affinity, specific quantitative data (Ki or IC50 values) from competitive binding assays were not provided in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in retinoid signaling and the experimental procedures used to assess biological potency.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for RARs
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., 5,6-epoxyretinoic acid) for retinoic acid receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]all-trans-retinoic acid).
Materials:
-
HEK293 cells transiently transfected with expression vectors for human RARα, RARβ, or RARγ.
-
Binding buffer: Tris-HCl buffer containing protease inhibitors.
-
Radioligand: [³H]all-trans-retinoic acid.
-
Unlabeled competitor: All-trans-retinoic acid (for determining non-specific binding).
-
Test compound: 5,6-epoxyretinoic acid.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Nuclear Extracts: Culture and harvest transfected HEK293 cells. Prepare nuclear extracts using standard cell lysis and fractionation protocols.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, a fixed concentration of [³H]all-trans-retinoic acid (typically at or below its Kd), and varying concentrations of the unlabeled test compound (5,6-epoxyretinoic acid) or unlabeled ATRA (for the standard curve). For non-specific binding control, use a high concentration of unlabeled ATRA.
-
Incubation: Incubate the reaction mixture at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters (which retain the protein-ligand complexes) followed by washing with cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
RARE-Luciferase Reporter Gene Assay
Objective: To measure the ability of a test compound to activate transcription through retinoic acid receptors.
Materials:
-
Mammalian cell line (e.g., HEK293T or COS-7).
-
Expression vectors for human RARα, RARβ, or RARγ.
-
Reporter plasmid containing a luciferase gene under the control of a minimal promoter with one or more RAREs.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds: All-trans-retinoic acid and 5,6-epoxyretinoic acid.
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
Treatment: After allowing the cells to recover and express the transfected plasmids (typically 24 hours), treat the cells with various concentrations of the test compounds (ATRA and 5,6-epoxyretinoic acid). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 16-24 hours) to allow for transcriptional activation and luciferase protein accumulation.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a normalization control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the logarithm of the compound concentration. Determine the EC50 value from the dose-response curve using non-linear regression.
HL-60 Cell Differentiation Assay (NBT Reduction)
Objective: To assess the potency of a test compound in inducing the differentiation of HL-60 promyelocytic leukemia cells into a granulocytic lineage.
Materials:
-
HL-60 cell line.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds: All-trans-retinoic acid and 5,6-epoxyretinoic acid.
-
Nitroblue tetrazolium (NBT).
-
Phorbol 12-myristate 13-acetate (PMA).
-
Phosphate-buffered saline (PBS).
-
Microscope.
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells in suspension. Seed the cells at a specific density and treat with various concentrations of the test compounds (ATRA and 5,6-epoxyretinoic acid) or vehicle control.
-
Incubation: Incubate the cells for a period of 4-5 days to allow for differentiation to occur.
-
NBT Reduction Assay:
-
Harvest the cells by centrifugation and resuspend them in fresh medium.
-
Add NBT solution and a stimulant such as PMA to induce the respiratory burst in differentiated cells.
-
Incubate for a short period (e.g., 20-30 minutes) at 37°C.
-
-
Microscopic Analysis: Prepare cytospin slides or wet mounts of the cells.
-
Quantification: Using a light microscope, count the percentage of cells containing intracellular blue-black formazan (B1609692) deposits, which indicates NBT reduction and functional differentiation. A minimum of 200 cells should be counted per sample.
-
Data Analysis: Plot the percentage of NBT-positive cells against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Discussion and Conclusion
The available data consistently demonstrate that 5,6-epoxyretinoic acid possesses biological activity, acting as an agonist for all three retinoic acid receptor subtypes. However, its potency relative to all-trans-retinoic acid is variable and context-dependent.
In terms of transcriptional activation , 5,6-epoxyretinoic acid is a more potent activator of RARα than ATRA, but significantly less potent in activating RARβ and RARγ. This differential activity suggests that 5,6-epoxyretinoic acid could potentially elicit a distinct profile of gene expression compared to ATRA, which may have implications for its physiological and pharmacological effects.
In in vivo studies, the growth-promoting activity of 5,6-epoxyretinoic acid in vitamin A-deficient rats is markedly lower than that of ATRA. This could be attributed to a combination of factors, including its receptor activation profile, as well as its pharmacokinetic properties, as it is known to be metabolized more rapidly than ATRA and is not converted back to ATRA.[5]
Conversely, in certain in vitro cellular assays, such as the induction of differentiation in NB4 promyelocytic leukemia cells, 5,6-epoxyretinoic acid demonstrates a potency comparable to that of ATRA at a concentration of 1 µM.[2][3] This suggests that in specific cellular contexts, 5,6-epoxyretinoic acid can effectively mimic the actions of ATRA.
A significant gap in the current knowledge is the lack of direct comparative data on the binding affinities of 5,6-epoxyretinoic acid to the individual RAR subtypes. Such data would be invaluable for a more complete understanding of the structure-activity relationship and for interpreting the observed differences in transcriptional activation.
References
Cross-reactivity of 5,6-Epoxy-13-cis-retinoic acid with Retinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Retinoid Signaling
Retinoid signaling is a complex process that begins with the cellular uptake of retinol (B82714) (vitamin A) and its conversion to the biologically active all-trans-retinoic acid (ATRA) and its isomers. These lipophilic molecules diffuse into the nucleus and bind to RARs and RXRs. These receptors function as ligand-dependent transcription factors.[2]
RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription. Ligand binding induces a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates the transcription of target genes. RXRs can also form homodimers (RXR/RXR) that regulate a distinct set of genes.
The cross-reactivity of a given retinoid with different RAR and RXR subtypes determines its specific biological effects. Therefore, characterizing the binding affinity and activation potential of retinoid metabolites like 5,6-epoxy-13-cis-retinoic acid is essential for a complete understanding of their pharmacological profile.
Quantitative Data on Retinoid Receptor Interactions
The following tables summarize the available quantitative data for the interaction of all-trans-5,6-epoxy-retinoic acid and other relevant retinoids with RARs. It is important to note the absence of specific data for 5,6-epoxy-13-cis-retinoic acid in the current scientific literature.
Table 1: Receptor Activation Data (EC50, nM) for Selected Retinoids
| Compound | RARα | RARβ | RARγ |
| all-trans-5,6-epoxy-retinoic acid | 77[3] | 35[3] | 4[3] |
| all-trans-retinoic acid (ATRA) | ~4 | ~5 | ~2 |
| 13-cis-retinoic acid | Data not available | Data not available | Data not available |
| 9-cis-retinoic acid | Data not available | Data not available | Data not available |
| 5,6-Epoxy-13-cis-retinoic acid | Data not available | Data not available | Data not available |
EC50 (half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum. Lower EC50 values indicate higher potency.
Table 2: Receptor Binding Affinity Data (Kd or Ki, nM) for Selected Retinoids
| Compound | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| all-trans-retinoic acid (ATRA) | ~0.2-0.7 | ~0.2-0.7 | ~0.2-0.7 | No significant binding | No significant binding | No significant binding |
| 9-cis-retinoic acid | ~0.2-0.7 | ~0.2-0.7 | ~0.2-0.7 | ~15.7 | ~18.3 | ~14.1 |
| 13-cis-retinoic acid | Low affinity | Low affinity | Low affinity | No significant binding | No significant binding | No significant binding |
| 5,6-Epoxy-13-cis-retinoic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate a higher binding affinity.
Experimental Protocols
To determine the cross-reactivity of 5,6-epoxy-13-cis-retinoic acid with retinoid receptors, two primary types of assays are employed: competitive radioligand binding assays to measure binding affinity and reporter gene assays to measure transcriptional activation.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., 5,6-epoxy-13-cis-retinoic acid) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the inhibition constant (Ki) of 5,6-epoxy-13-cis-retinoic acid for each RAR and RXR subtype.
Materials:
-
Purified recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ ligand-binding domains (LBDs).
-
Radioligand: [3H]-all-trans-retinoic acid for RARs and [3H]-9-cis-retinoic acid for RXRs.
-
Unlabeled competitors: 5,6-epoxy-13-cis-retinoic acid, all-trans-retinoic acid, 9-cis-retinoic acid.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Dilute the purified receptor LBDs in assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.
-
Prepare a stock solution of the radioligand and dilute it in assay buffer to a final concentration typically at or below its Kd.
-
Prepare serial dilutions of the unlabeled test compound (5,6-epoxy-13-cis-retinoic acid) and control compounds over a wide concentration range.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Receptor LBD solution.
-
Increasing concentrations of the unlabeled test compound or control compound.
-
Radioligand solution.
-
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled all-trans-retinoic acid for RARs or 9-cis-retinoic acid for RXRs).
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours), with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[4]
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a specific receptor and induce the transcription of a reporter gene (luciferase).
Objective: To determine the half-maximal effective concentration (EC50) of 5,6-epoxy-13-cis-retinoic acid for activating each RAR and RXR subtype.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of retinoid receptors.
-
Expression plasmids for full-length human RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ.
-
Reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate media until they reach the desired confluency for transfection.
-
Co-transfect the cells with the expression plasmid for the desired receptor subtype (e.g., RARα), the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound (5,6-epoxy-13-cis-retinoic acid) or a known agonist (e.g., all-trans-retinoic acid for RARs, 9-cis-retinoic acid for RXRs).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Transfer the cell lysates to a luminometer plate.
-
Add the luciferase assay reagent to each well and measure the firefly luciferase activity using a luminometer.
-
If using a dual-reporter system, subsequently measure the activity of the control reporter (e.g., Renilla luciferase).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of the log concentration of the test compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Retinoid signaling pathway.
Caption: Competitive radioligand binding assay workflow.
Caption: Luciferase reporter gene assay workflow.
Conclusion
The cross-reactivity profile of 5,6-epoxy-13-cis-retinoic acid with retinoid receptors remains an important area for investigation. While data for its all-trans isomer suggest it is a potent agonist of RARs, specific binding and activation data for the 13-cis isomer are currently lacking. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the binding affinities and activation potentials of this and other retinoid metabolites. Such studies are essential for a comprehensive understanding of the biological activity of 13-cis-retinoic acid and its metabolites, with significant implications for drug development and therapeutic applications. Future research in this area will be critical to fully elucidate the role of 5,6-epoxy-13-cis-retinoic acid in retinoid signaling.
References
A Comparative Analysis of Synthetic Retinoids: A Technical Guide for Researchers
Introduction
Synthetic retinoids, analogues of vitamin A (retinol), represent a cornerstone in the therapeutic landscape of dermatology and oncology. Their profound effects on cellular differentiation, proliferation, and inflammation are mediated primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This technical guide provides a side-by-side comparison of key synthetic retinoids, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. The following sections detail the receptor binding affinities, transactivation potencies, and pharmacokinetic profiles of prominent synthetic retinoids, alongside detailed experimental protocols and visual representations of key biological and developmental pathways.
Core Signaling Pathway of Retinoids
Retinoids exert their biological effects by modulating gene transcription. Upon entering the cell, they bind to cytosolic binding proteins and are transported to the nucleus. In the nucleus, they bind to RAR/RXR heterodimers, which are ligand-activated transcription factors. This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivators, ultimately initiating the transcription of target genes.
Differentiating the Effects of 5,6-Epoxy-13-cis-Retinoic Acid from its Parent Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 5,6-Epoxy-13-cis-retinoic acid (5,6-Epoxy-13-cis RA), a metabolite of the widely used dermatological and oncological drug, 13-cis-retinoic acid (13-cis RA, Isotretinoin). While 13-cis RA is known to function in part as a pro-drug, isomerizing to the more active all-trans-retinoic acid, the distinct biological roles of its metabolites, such as 5,6-Epoxy-13-cis RA, are less understood. This document synthesizes the available data on the formation, potential biological activity, and mechanisms of action of 5,6-Epoxy-13-cis RA in comparison to its parent compound. It aims to equip researchers with the necessary information to design and execute experiments to further elucidate the specific effects of this metabolite. Included are summaries of quantitative data, detailed experimental protocols for comparative studies, and diagrams of relevant signaling pathways and workflows.
Introduction
13-cis-retinoic acid is a synthetic retinoid that has been a cornerstone in the treatment of severe acne and certain cancers. Its therapeutic effects are largely attributed to its ability to modulate gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), primarily after its isomerization to all-trans-retinoic acid (atRA). However, the metabolic fate of 13-cis RA involves the formation of several derivatives, including 5,6-Epoxy-13-cis RA. This metabolite is formed through the cooxidation of 13-cis RA by prostaglandin (B15479496) H synthase.[1][2] Understanding the intrinsic biological activity of 5,6-Epoxy-13-cis RA is crucial for a complete comprehension of the pharmacological profile of 13-cis RA, including its therapeutic efficacy and potential side effects. This guide provides a framework for differentiating the effects of the parent compound from its epoxy metabolite.
Comparative Biological Activity: Quantitative Data
Direct comparative quantitative data for 5,6-Epoxy-13-cis RA and 13-cis RA is scarce in the current literature. However, data on the related all-trans isomer of 5,6-epoxyretinoic acid provides some insight into the potential activity of the 13-cis form. It is important to note that these isomers may have distinct biological properties.
| Compound | Assay | Endpoint | Result | Reference |
| all-trans-5,6-Epoxyretinoic Acid | Growth Promotion in Vitamin A-deficient rats | Biological Activity vs. all-trans-Retinoic Acid | 0.5% | [3][4] |
| all-trans-5,6-Epoxyretinoic Acid | RARα Transactivation | EC50 | 77 nM | [2] |
| all-trans-5,6-Epoxyretinoic Acid | RARβ Transactivation | EC50 | 35 nM | [2] |
| all-trans-5,6-Epoxyretinoic Acid | RARγ Transactivation | EC50 | 4 nM | [2] |
| 13-cis-Retinoic Acid | RAR Binding Affinity | Relative to all-trans-Retinoic Acid | Low | [5] |
| 13-cis-Retinoic Acid | SZ95 Sebocyte Proliferation Inhibition | IC50 | 10⁻⁷ M | [6] |
| all-trans-Retinoic Acid | SZ95 Sebocyte Proliferation Inhibition | IC50 | Similar to 13-cis-Retinoic Acid | [6] |
| 9-cis-Retinoic Acid | SZ95 Sebocyte Proliferation Inhibition | IC50 | Similar to 13-cis-Retinoic Acid | [6] |
Table 1: Summary of Quantitative Biological Activity Data for 5,6-Epoxyretinoic Acid Isomers and 13-cis-Retinoic Acid.
Signaling Pathways
Retinoids exert their effects on gene expression by binding to and activating RARs and RXRs. These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The parent compound, 13-cis RA, has a low affinity for these receptors and is thought to act primarily through its conversion to atRA. The binding affinity and activation potential of 5,6-Epoxy-13-cis RA for RARs and RXRs have not been well characterized.
Experimental Protocols
To differentiate the effects of 5,6-Epoxy-13-cis RA from 13-cis RA, a series of in vitro experiments can be conducted. The following are detailed methodologies for key assays.
Receptor Binding Assay (Competitive Ligand Binding)
This assay determines the binding affinity of 5,6-Epoxy-13-cis RA and 13-cis RA for the different subtypes of RARs and RXRs.
Objective: To quantify the equilibrium dissociation constant (Ki) of each compound for RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ.
Materials:
-
Recombinant human RAR and RXR proteins (full-length or ligand-binding domain)
-
Radiolabeled ligand (e.g., [³H]all-trans-retinoic acid for RARs, [³H]9-cis-retinoic acid for RXRs)
-
Unlabeled 5,6-Epoxy-13-cis RA and 13-cis RA
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (5,6-Epoxy-13-cis RA and 13-cis RA).
-
In a multi-well plate, incubate a constant concentration of the recombinant receptor, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds.
-
Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).
-
Separate bound from free radioligand using a method such as filtration through glass fiber filters or dextran-coated charcoal precipitation.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Cell Proliferation Assay
This assay assesses the cytotoxic and cytostatic effects of the compounds on relevant cell lines (e.g., skin keratinocytes, sebocytes, or cancer cell lines).
Objective: To determine the half-maximal inhibitory concentration (IC50) for cell proliferation for each compound.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or other relevant cell line
-
Complete cell culture medium
-
5,6-Epoxy-13-cis RA and 13-cis RA
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 5,6-Epoxy-13-cis RA and 13-cis RA. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Gene Expression Analysis (Quantitative Real-Time PCR)
This assay measures changes in the expression of known retinoid target genes in response to treatment with each compound.
Objective: To quantify the relative mRNA expression levels of target genes (e.g., RARB, CYP26A1, CRABP2) following treatment.
Materials:
-
Relevant cell line
-
5,6-Epoxy-13-cis RA and 13-cis RA
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target and housekeeping genes
-
Real-time PCR instrument
Procedure:
-
Treat cultured cells with 5,6-Epoxy-13-cis RA, 13-cis RA, or vehicle control for a specified time.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for target genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to a housekeeping gene.
Conclusion and Future Directions
The available evidence suggests that 5,6-epoxidation of retinoic acid significantly reduces its biological activity, at least in the case of the all-trans isomer. However, a comprehensive understanding of the pharmacological profile of 5,6-Epoxy-13-cis RA is currently hampered by a lack of direct comparative studies with its parent compound, 13-cis RA. The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate the receptor binding, cellular effects, and gene regulatory potential of this metabolite. Such studies are essential to fully delineate the mechanisms underlying the therapeutic actions and potential toxicities of 13-cis-retinoic acid and to explore any unique biological roles of its epoxy metabolite. Future research should focus on obtaining quantitative data for 5,6-Epoxy-13-cis RA in a variety of in vitro and in vivo models to build a complete pharmacological profile.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Activation of Retinoic Acid Receptors by Dihydroretinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic Acid and Its Derivatives in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
Comparative Analysis of Gene Expression Profiles Induced by Retinoid Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A (retinol), are critical signaling molecules that play a pivotal role in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1] Their biological effects are primarily mediated through the regulation of gene expression. This is accomplished by binding to and activating specific nuclear receptors. The two main classes of nuclear receptors for retinoids are the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes: α, β, and γ.[2][3]
The physiological activity of retinoids is highly dependent on their isomeric form. The most studied isomers are all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9cRA). ATRA is a high-affinity ligand for RARs, while 9cRA can bind to and activate both RARs and RXRs.[4][5] This difference in receptor activation is fundamental, as RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6] This guide provides a comparative analysis of the gene expression profiles induced by these key retinoid isomers, details the experimental protocols used for their study, and visualizes the core signaling and experimental pathways.
Retinoid Signaling Pathways
The biological actions of retinoids are initiated by their binding to nuclear receptors. ATRA binds exclusively to RARs, whereas 9cRA binds to both RARs and RXRs. The canonical pathway involves the formation of an RAR/RXR heterodimer. In the absence of a ligand, this heterodimer is bound to a RARE on the DNA and associated with a complex of corepressor proteins, which silences gene transcription.
Upon ligand binding to the RAR subunit, a conformational change occurs in the receptor complex. This leads to the dissociation of corepressors and the recruitment of coactivator proteins.[5][6] This coactivator complex then initiates the transcription of the downstream target gene. Because 9cRA can activate RXR, it has the potential to induce transcriptional responses through RXR homodimers or other RXR heterodimer partners, leading to a distinct set of regulated genes compared to ATRA.
Comparative Gene Expression Profiles
While the gene sets regulated by ATRA and 9cRA show considerable overlap due to their shared activation of RARs, significant differences exist. These differences arise from 9cRA's unique ability to activate RXR, potentially leading to the activation of genes that are not responsive, or less responsive, to ATRA. Studies in various cell types, particularly in neuroblastoma and melanoma cells, have highlighted these distinctions.[7][8]
For instance, 9cRA has been shown to be more potent than ATRA in inducing cellular differentiation and inhibiting proliferation in certain cancer cell lines.[7] The dose-response characteristics can also differ; ATRA may be more effective at lower concentrations for certain genes, while 9cRA can elicit a stronger response at higher concentrations for the same targets.[9] This suggests that at higher physiological or pharmacological concentrations, 9cRA-mediated RXR activation becomes more prominent.[9]
Table 1: Comparative Gene Regulation by ATRA and 9-cis-RA This table summarizes the differential expression of key retinoid-responsive genes in human neuroblastoma cells, based on published findings.[7][9][10]
| Gene Symbol | Gene Name | Function | ATRA Regulation | 9-cis-RA Regulation | Comparative Potency |
| RARB | Retinoic Acid Receptor Beta | Nuclear receptor, tumor suppressor | Strong Up-regulation | Strong Up-regulation | 9cRA shows greater induction at high concentrations.[9] |
| CRABP2 | Cellular Retinoic Acid Binding Protein 2 | Cytosolic RA transport | Strong Up-regulation | Strong Up-regulation | 9cRA shows greater induction at high concentrations.[9] |
| CYP26A1 | Cytochrome P450 Family 26 Subfamily A1 | RA metabolism and catabolism | Strong Up-regulation | Strong Up-regulation | Similar concentration-dependent induction.[10] |
| N-myc (MYCN) | N-myc Proto-Oncogene | Transcription factor, oncogene | Down-regulation | Stronger Down-regulation | 9cRA is 5-10 fold more potent.[7] |
| HOXA1 | Homeobox A1 | Transcription factor, development | Up-regulation | Up-regulation | Both isomers are effective inducers.[11] |
| AFP | Alpha-fetoprotein | Fetal plasma protein | Up-regulation | Stronger Up-regulation | 9cRA is more effective in hepatoma cells.[12] |
Experimental Protocols
Accurate analysis of gene expression profiles requires meticulous experimental design and execution. Retinoids are sensitive to light, heat, and oxidation, necessitating careful handling.[13]
General Experimental Workflow
A typical experiment to compare the effects of retinoid isomers involves several key stages, from cell culture to data analysis. The workflow ensures that observed differences in gene expression are directly attributable to the specific retinoid isomer used.
Protocol: Cell Culture and Retinoid Treatment
-
Cell Seeding: Plate cells (e.g., human neuroblastoma SH-SY5Y) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 10 mM) of ATRA and 9cRA in a suitable solvent like DMSO. Aliquot into single-use, light-protected tubes and store at -80°C.[13] All steps involving retinoids should be performed under subdued light.[13]
-
Treatment: Dilute the retinoid stock solutions to the desired final concentration (e.g., 1 µM) in pre-warmed complete culture medium. It is critical that the medium contains protein (e.g., fetal calf serum) to prevent the hydrophobic retinoids from adsorbing to the plasticware.[14]
-
Incubation: Remove the old medium from the cells and replace it with the retinoid-containing medium or a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol: RNA Extraction and Quantification
-
Harvest: After incubation, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard phenol-chloroform extraction protocol.
-
DNase Treatment: Perform an on-column or in-solution DNase I digestion to remove any contaminating genomic DNA.
-
Quantification & Quality Check: Determine the RNA concentration and purity using a spectrophotometer (checking A260/A280 and A260/A230 ratios). Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
Protocol: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is the gold standard for quantifying the expression of a specific set of genes.[15]
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[16]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in optical-grade plates or tubes. A typical reaction includes cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and a fluorescent dye like SYBR Green).[17]
-
qPCR Cycling: Perform the reaction in a real-time PCR cycler. Standard cycling conditions are: an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.[18]
Table 2: Example of a 20 µL qRT-PCR Reaction
| Component | Volume | Final Concentration |
| 2x SYBR Green Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| cDNA Template (diluted) | 2 µL | ~10-50 ng |
| Nuclease-Free Water | 6.4 µL | - |
Protocol: Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of transcription factors like RAR and RXR, providing a direct link between receptor occupancy and gene regulation.[19]
-
Cross-linking: Treat retinoid-exposed and control cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with antibodies specific to RAR or RXR. The antibodies will bind to the receptor, and magnetic beads are used to pull down the antibody-receptor-DNA complex.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Purify the co-precipitated DNA.
-
Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions of the genome that are significantly enriched, representing the binding sites of the target receptor.[20]
Conclusion
The comparative analysis of gene expression profiles induced by retinoid isomers such as ATRA and 9cRA is crucial for understanding their distinct biological roles and for the development of targeted therapeutics. While both isomers regulate a common set of genes through RAR activation, the ability of 9cRA to also activate RXR provides an additional layer of regulatory control, resulting in a unique transcriptional signature. This distinction underlies the observed differences in their potency and efficacy in various biological models. The application of robust experimental protocols, from careful cell handling to advanced genomic techniques like RNA-seq and ChIP-seq, is paramount for elucidating these complex gene regulatory networks. This knowledge enables researchers and drug developers to better predict the functional consequences of retinoid treatment and to design novel receptor- and isomer-selective compounds with improved therapeutic indices.
References
- 1. Retinol - Wikipedia [en.wikipedia.org]
- 2. RAR /RXR Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Retinoic Acid and Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma: comparison to differentially expressed genes in melanocytes vs melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Are Gene Expression Microarray Analyses Reliable? A Review of Studies of Retinoic Acid Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-cis-retinoic acid is more effective than all-trans-retinoic acid in upregulating expression of the alpha-fetoprotein gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 16. elearning.unite.it [elearning.unite.it]
- 17. researchgate.net [researchgate.net]
- 18. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 19. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6-Epoxy-13-cis Retinoic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 5,6-Epoxy-13-cis retinoic acid and its containers as hazardous chemical waste. All disposal must comply with local, state, and federal regulations and be managed through your institution's hazardous waste collection program.
This document provides essential safety and logistical information for the proper disposal of this compound, a metabolite of 13-cis retinoic acid.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the quantitative data for this compound is presented below. This information is crucial for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.4 g/mol [1] |
| Purity | ≥95%[1] |
| Melting Point | 176-178°C[3] |
| Solubility | Slightly soluble in Methanol (with sonication)[1] |
| Appearance | Yellow Solid[3] |
Experimental Protocol: Safe Disposal of this compound
This protocol outlines the step-by-step methodology for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat or apron, chemical-resistant gloves, and safety goggles with side shields.[3]
-
Avoid inhalation of dust by using a NIOSH/MSHA-approved respirator if necessary.[3]
-
Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
2. Waste Segregation and Storage:
-
Segregate waste containing this compound from other waste streams to avoid incompatible mixtures.[6] It is incompatible with strong oxidizing agents.[3]
-
Store waste in a designated "Satellite Accumulation Area" in a well-sealed, properly labeled container.[6] The container should be in good condition, with no leaks or cracks.[5]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[5][7] Do not use abbreviations.[5]
3. Disposal of Solid Waste:
-
For pure, unused, or expired this compound, carefully transfer the solid into a designated hazardous waste container.
-
For contaminated materials such as gloves, weigh paper, or absorbent pads, place them in a sealed bag and then into the solid hazardous waste container.
4. Disposal of Solutions:
-
Do not dispose of solutions containing this compound down the drain.[4]
-
Collect all solutions in a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the solvent used.
-
Keep the waste container closed except when adding waste.[5]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][8]
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[4][5]
-
After triple-rinsing, deface or remove the original label from the container.[4][8] The container can then be disposed of as regular trash or recycled, depending on institutional policies.[4][8]
6. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to schedule a pickup for the collected waste.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling 5,6-Epoxy-13-cis retinoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 5,6-Epoxy-13-cis retinoic acid, a metabolite of 13-cis retinoic acid.[1][2][3] Due to its classification as a retinoid and potential teratogenic properties, stringent adherence to these procedures is imperative to ensure personnel safety and operational integrity. The toxicological properties of this specific compound have not been thoroughly investigated, thus necessitating cautious handling.[4]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₃[2][5] |
| Molecular Weight | 316.4 g/mol [5] |
| CAS Number | 81444-57-7[5] |
| Appearance | Yellow Solid[4] |
| Purity | ≥95%[5] |
| Solubility | Slightly soluble in Methanol (sonicated)[3][5] |
| Storage Temperature | -80°C[5] |
| Stability | ≥ 2 years at -80°C[5] |
| Melting Point | 176-178°C[4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the sealed container to a designated and clearly labeled storage area.
-
Store at -80°C in a tightly sealed container, protected from light and moisture.[4][5] An inert gas atmosphere is recommended for storage.[4]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[6] Change gloves immediately if contaminated.
-
Eye Protection: Use chemical splash goggles or a full-face shield.[4][7]
-
Lab Coat: A disposable, solid-front, back-closing lab coat is required.
-
Respiratory Protection: For handling the solid compound outside of a certified chemical fume hood or biological safety cabinet (BSC), a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of dust particles.[4][7]
3. Handling and Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[8][9]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
When weighing the solid, do so on a tared weigh paper within the fume hood or BSC.
-
To prepare solutions, slowly add the solvent to the solid to avoid aerosolization.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4. Spill Cleanup:
-
Small Spills (<5g or 5mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, eye protection), gently cover the spill with absorbent pads.[6]
-
For powders, wet the absorbent pad before placing it over the spill to prevent dust generation.[6][10]
-
Carefully collect the absorbent material and any contaminated debris into a designated cytotoxic waste bag.[6]
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[6]
-
Dispose of all contaminated materials as cytotoxic waste.
-
-
Large Spills (>5g or 5mL):
-
Evacuate the area and restrict access.
-
Notify the appropriate emergency response personnel.
-
Only personnel trained in hazardous spill response should perform the cleanup, wearing enhanced PPE including a respirator.
-
5. Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh papers, absorbent pads, and contaminated lab coats) must be disposed of in a clearly labeled cytotoxic waste container.[6]
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container, clearly labeled with the contents.
-
Decontamination: All non-disposable equipment should be decontaminated by thoroughly rinsing with a suitable solvent, followed by washing with a detergent solution. The rinsate should be collected as hazardous waste.
-
Follow all federal, state, and local regulations for the disposal of cytotoxic and hazardous chemical waste.[4] In some cases, dissolving the material in a combustible solvent for incineration in an approved facility may be an option.[4]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. dvm360.com [dvm360.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. blacklandmfg.com [blacklandmfg.com]
- 9. gerpac.eu [gerpac.eu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
